molecular formula C7H3ClFNaO2 B3102662 Sodium 3-chloro-4-fluorobenzoate CAS No. 1421761-18-3

Sodium 3-chloro-4-fluorobenzoate

Cat. No.: B3102662
CAS No.: 1421761-18-3
M. Wt: 196.54 g/mol
InChI Key: YKLJXXDVYTYGJE-UHFFFAOYSA-M
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Description

Sodium 3-chloro-4-fluorobenzoate is a useful research compound. Its molecular formula is C7H3ClFNaO2 and its molecular weight is 196.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.9703295 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLJXXDVYTYGJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])Cl)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014787
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
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Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421761-18-3
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421761183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Optimizing the Utility of Sodium 3-Chloro-4-Fluorobenzoate in High-Value API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium 3-chloro-4-fluorobenzoate pharmaceutical intermediate applications Content Type: Technical Whitepaper Audience: Senior Process Chemists, API Researchers, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

This compound (Na-CFB) represents a critical "privileged scaffold" in modern medicinal chemistry. While often overshadowed by its protonated parent (3-chloro-4-fluorobenzoic acid), the sodium salt offers distinct advantages in logistics, solubility, and biphasic process initiation. Its primary value lies in its role as the definitive precursor to the 3-chloro-4-fluorophenyl pharmacophore—a moiety essential for the efficacy of blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib (Iressa) and Afatinib (Gilotrif) .

This guide provides a comprehensive technical analysis of Na-CFB, detailing its conversion chemistries, downstream applications in oncology and agrochemicals, and rigorous quality control protocols.

Chemical Profile & Material Science

The Salt Advantage

While the free acid (CAS 403-16-7) is the reactive species in most organic syntheses, the sodium salt (CAS 1421761-18-3) is increasingly favored in raw material logistics due to its higher melting point and non-volatile nature, reducing inhalation risks during bulk handling.

PropertyThis compound3-Chloro-4-fluorobenzoic Acid
CAS Number 1421761-18-3403-16-7
Molecular Weight 196.54 g/mol 174.56 g/mol
Solubility (Water) High (>50 g/L)Low (<1 g/L)
pKa N/A (Salt)~3.8 (Carboxyl)
Appearance White crystalline powderWhite to off-white solid
Melting Point >300°C (decomposes)133–136°C
Structural Pharmacophore Significance

The 3-chloro-4-fluoro substitution pattern is not arbitrary.[1] It is engineered for specific biological interactions:

  • Metabolic Stability: The para-fluorine blocks P450-mediated hydroxylation at the most reactive site, significantly extending the drug's half-life.

  • Electronic Tuning: The meta-chlorine provides steric bulk and lipophilicity (increasing logP) without introducing the instability of a bromo- or iodo- group, enhancing binding affinity in the hydrophobic pockets of kinase enzymes (e.g., EGFR ATP-binding site).

Primary Application: EGFR Tyrosine Kinase Inhibitors[2][3]

The most high-value application of Na-CFB is its conversion into 3-chloro-4-fluoroaniline , the amine "warhead" used to functionalize the quinazoline core of Gefitinib and Afatinib.

The "Benzoate-to-Aniline" Pipeline

Direct nitration of 1-chloro-2-fluorobenzene to obtain the specific aniline isomer is often plagued by regioselectivity issues. A more robust industrial route involves the Schmidt Reaction or Hofmann Rearrangement starting from the benzoate. This ensures 100% regiochemical purity.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the transformation of the sodium salt into the key aniline intermediate and its subsequent coupling to the Gefitinib core.

Gefitinib_Pathway Na_Salt Sodium 3-chloro-4- fluorobenzoate (Starting Material) Acid 3-Chloro-4- fluorobenzoic Acid Na_Salt->Acid H+ / H2O Acid_Cl Acid Chloride (Activation) Acid->Acid_Cl SOCl2 or (COCl)2 Acyl_Azide Acyl Azide Intermediate Acid_Cl->Acyl_Azide NaN3 Isocyanate Isocyanate (Curtius Rearrangement) Acyl_Azide->Isocyanate Heat (-N2) Aniline 3-Chloro-4- fluoroaniline (Key Pharmacophore) Isocyanate->Aniline Hydrolysis Gefitinib Gefitinib (API) (EGFR Inhibitor) Aniline->Gefitinib S_NAr Coupling Quinazoline 4-Chloro-6,7- disubstituted Quinazoline Quinazoline->Gefitinib +

Figure 1: The "Benzoate-to-Aniline" synthetic workflow. The sodium salt serves as the stable entry point, converted via Curtius rearrangement to the aniline required for Gefitinib synthesis.

Mechanism of Action in Synthesis

In the final step of Gefitinib synthesis, the 3-chloro-4-fluoroaniline acts as a nucleophile. It attacks the C-4 position of the quinazoline ring, displacing a leaving group (typically a chlorine atom).

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Criticality: The electron-withdrawing nature of the fluorine on the aniline ring reduces the nucleophilicity of the amine nitrogen slightly, requiring optimized thermal conditions or catalysis to ensure complete coupling without degrading the sensitive morpholine side chains on the quinazoline.

Secondary Applications: Agrochemicals & Research[5]

Agrochemical Benzoylureas

The acid chloride derived from Na-CFB is used to synthesize benzoylurea insecticides. By reacting 3-chloro-4-fluorobenzoyl chloride with specific urea derivatives, chemists create inhibitors of chitin synthesis in pests.

  • Example Class: Fluorinated analogs of Diflubenzuron.

Fluoroquinolone Antibiotics (Research Phase)

While Ciprofloxacin typically utilizes 2,4-dichloro-5-fluorobenzoic acid, the 3-chloro-4-fluorobenzoic acid scaffold is used in the discovery of next-generation quinolones active against resistant MRSA strains. The 3-Cl, 4-F pattern provides a unique steric fit in the DNA gyrase binding pocket, distinct from the classic Cipro pattern.

Experimental Protocols

Protocol A: Activation of Sodium Salt to Acid Chloride

This protocol converts the stable sodium salt into the reactive acid chloride for downstream coupling.

Reagents: this compound (1.0 eq), Thionyl Chloride (1.5 eq), DMF (catalytic), Toluene (Solvent).

  • Acidification: Dissolve this compound in water. Slowly add 2M HCl until pH < 2. Precipitate the free acid. Filter and dry under vacuum at 50°C.

  • Reaction: Suspend the dried acid in Toluene. Add catalytic DMF (0.01 eq).

  • Chlorination: Add Thionyl Chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (75–80°C) for 3–4 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Distill off excess Thionyl Chloride and Toluene to yield 3-chloro-4-fluorobenzoyl chloride as a pale yellow oil.

    • Checkpoint: Purity should be checked via GC (derivatized as methyl ester).

Protocol B: Synthesis of 3-Chloro-4-Fluoroaniline (Curtius Route)

This is the high-value step for Gefitinib production.

  • Acyl Azide Formation: Dissolve the Acid Chloride (from Protocol A) in Acetone. Add an aqueous solution of Sodium Azide (

    
    ) at 0°C. Stir for 1 hour.
    
  • Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer. Slowly heat the Toluene solution to 90°C. The acyl azide decomposes to the Isocyanate with release of

    
    .
    
  • Hydrolysis: Once gas evolution stops, add 20% NaOH solution and reflux for 2 hours to hydrolyze the isocyanate to the amine.

  • Extraction: Steam distill or extract the 3-chloro-4-fluoroaniline .

    • Yield Target: >85% overall from acid chloride.

Quality Control & Impurity Profiling

For pharmaceutical use, the purity of the starting Na-CFB determines the impurity profile of the final API.

Impurity TypeOriginImpact on APILimit (ICH Q3A)
Des-fluoro analog (3-chlorobenzoic acid) Incomplete fluorination of precursorChanges potency; difficult to separate.< 0.10%
Isomeric Impurity (2-chloro-4-fluorobenzoic acid) Regioisomer from synthesisAlters binding geometry in kinase pocket.< 0.15%
Inorganic Salts Residual NaCl/NaF from synthesisAsh content; affects stoichiometry.< 0.5%
HPLC Method for Na-CFB
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV at 230 nm (Benzoate absorption max).

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Specific Handling Protocols:

  • Dust Control: The sodium salt is a fine powder. Use local exhaust ventilation (LEV) to prevent inhalation.

  • Acidification Risk: When acidifying the salt to the free acid, significant heat is generated. Ensure cooling is applied to prevent thermal runaway.

  • Cyanide Compatibility: If converting to nitriles, ensure acidic conditions are strictly managed to prevent HCN evolution.

References

  • Gefitinib Synthesis & Process Chemistry

    • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[2] PubMed Central. Available at: [Link]

    • Process for the preparation of Gefitinib.[2][3][4] Google Patents (WO2004024703). Available at:

  • Chemical Properties & Safety

    • 3-Chloro-4-fluorobenzoic acid - PubChem Compound Summary. National Library of Medicine. Available at: [Link]

  • Afatinib Synthetic Routes
  • Agrochemical Applications

    • Fluorointermediates Industries and Applications.[5][6][7][8] Chemours Technical Data. Available at: [Link]

Sources

Sodium 3-chloro-4-fluorobenzoate safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium 3-chloro-4-fluorobenzoate Safety & Technical Guide Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers & Process Chemists

Handling, Safety, and Synthetic Utility in Drug Development

Executive Summary

This compound (CAS: 1421761-18-3) is the sodium salt derivative of 3-chloro-4-fluorobenzoic acid.[1] It serves as a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin analogs) and agrochemicals.

While the parent acid (CAS: 403-16-7) is the primary commercial form, the sodium salt is frequently generated in situ or isolated to enhance aqueous solubility for nucleophilic aromatic substitution (SNAr) reactions or aqueous-phase coupling protocols. This guide provides a comprehensive technical overview, bridging standard Safety Data Sheet (SDS) parameters with practical experimental insights.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Understanding the distinction between the protonated acid and the ionic salt is vital for process design. The salt form significantly alters solubility profiles, enabling chemistry in polar protic solvents.

PropertyParent AcidSodium Salt (Target)
Chemical Name 3-Chloro-4-fluorobenzoic acidThis compound
CAS Number 403-16-71421761-18-3
Formula C₇H₄ClFO₂C₇H₃ClFNaO₂
Molecular Weight 174.56 g/mol 196.54 g/mol
Appearance White to off-white crystalline powderWhite hygroscopic solid
Solubility (Water) Low (<1 g/L at 20°C)High (>50 g/L estimated)
Solubility (Organics) Soluble in EtOH, DMSO, AcetoneSoluble in DMSO, MeOH; Insoluble in Hexanes
Melting Point 133–135 °C>250 °C (Decomposes)
Acidity (pKa) ~3.8 (Carboxyl group)N/A (Already ionized)

Safety & Toxicology Strategy (GHS Classification)

Note: As a custom synthesis salt, specific toxicological data is often extrapolated from the parent acid. Treat the salt with the same rigor as the acid, noting that dust inhalation risks remain high.

Hazard Identification

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3][4][5]
Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3][4]
Handling Protocol: The "Zero-Dust" Standard

Because benzoate salts can be fine, electrostatic powders, inhalation is the primary exposure vector during weighing.

  • Engineering Controls: Always handle open containers inside a certified Fume Hood or Powder Containment Enclosure .

  • PPE Hierarchy:

    • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood.

    • Ocular: Chemical splash goggles (safety glasses are insufficient for fine powders).

    • Dermal: Nitrile gloves (0.11 mm min thickness). Double-glove if handling solutions >1M.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (reverts salt to the less soluble acid, potentially causing precipitation exotherms).

Synthesis & Reactivity Profile[14]

Mechanistic Insight: The "Fluorine Activation"

The 3-chloro-4-fluorobenzoate scaffold is valuable because the fluorine atom is positioned para to the carboxylate (electron-withdrawing). This activates the fluorine for Nucleophilic Aromatic Substitution (SNAr) .

  • Reactivity: The fluorine is a good leaving group in this context, allowing substitution by amines (to form quinolone cores) or alkoxides.

  • Chlorine Role: The meta-chlorine provides steric influence and additional electronic withdrawal, further activating the ring, though it is less labile than the para-fluorine.

Experimental Protocol: Preparation of Sodium Salt Stock

Context: Converting the commercial acid to the salt for an aqueous coupling reaction.

Materials:

  • 3-Chloro-4-fluorobenzoic acid (10.0 mmol, 1.75 g)

  • Sodium Hydroxide (1.0 M solution, 10.0 mmol)

  • Water (HPLC grade, 20 mL)

Procedure:

  • Suspension: Add the acid to water. It will likely remain as a suspension (insoluble).

  • Titration: Slowly add 1.0 M NaOH while stirring. Monitor pH.

  • Endpoint: As pH approaches 7.0–7.5, the solution will clarify as the salt forms.

    • Critical Check: Do not exceed pH 9.0 to prevent potential side reactions if other sensitive groups are present later.

  • Lyophilization (Optional): If solid salt is required, freeze-dry the resulting solution. Do not heat-dry aggressively, as decarboxylation is a theoretical risk at high temperatures (>150°C).

Visualizations & Workflows

Diagram 1: Synthesis & Application Workflow

This flow illustrates the conversion of the acid to the salt and its downstream path into pharmaceutical synthesis (SNAr).

G cluster_0 Activation Phase Acid 3-Chloro-4-fluorobenzoic Acid (Solid, Insoluble) Salt This compound (Aqueous Solution) Acid->Salt Neutralization (pH 7.4) Base NaOH / Na2CO3 (1.0 eq) Base->Salt SnAr SnAr Reaction (Amine Nucleophile) Salt->SnAr F- Displacement Pharma Fluoroquinolone Intermediate SnAr->Pharma Cyclization/Coupling

Caption: Workflow converting the insoluble acid precursor into the reactive sodium salt for nucleophilic substitution.

Diagram 2: Safety Decision Logic

A self-validating logic tree for handling spills or exposure.

Safety Start Incident Detected Type Type of Exposure? Start->Type Skin Skin Contact? Type->Skin Dermal Eye Eye Contact? Type->Eye Ocular Inhal Inhalation? Type->Inhal Respiratory Act_Skin Wash w/ Soap+Water (15 mins) Skin->Act_Skin Act_Eye Rinse w/ Water (Remove Contacts) Eye->Act_Eye Act_Inhal Move to Fresh Air Support Respiration Inhal->Act_Inhal Medical Seek Medical Attention (SDS Sec 4) Act_Skin->Medical If Irritation Persists Act_Eye->Medical Immediately Act_Inhal->Medical If Breathing Difficult

Caption: Emergency response logic tree based on GHS exposure routes.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5] The salt is hypertonic and ionic; rapid rinsing is crucial to prevent corneal abrasion from particulates.

  • Skin Contact: Brush off loose particles before washing to avoid creating a concentrated saline paste on the skin. Wash with soap and water.[4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Disposal Considerations
  • Waste Code: Non-specific, but generally treated as Halogenated Organic Waste .

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and HF byproducts).

  • Ecological Note: Do not allow to enter drains. Halogenated benzoates can be persistent in aquatic environments.

References

  • PubChem. (2025).[2] 3-Chloro-4-fluorobenzoic acid | C7H4ClFO2.[2][6][7][8][9][10] National Library of Medicine. [Link]

Sources

Bioactivity of fluorinated benzoate derivatives in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity of Fluorinated Benzoate Derivatives in Agrochemicals: A Technical Deep Dive

Executive Summary: The Fluorine Effect

In modern agrochemistry, the incorporation of fluorine into benzoate scaffolds—most notably within the Benzoylphenylurea (BPU) class—represents a paradigm shift in metabolic stability and target affinity. Unlike their non-fluorinated predecessors, these derivatives leverage the unique properties of the carbon-fluorine bond (high bond energy ~116 kcal/mol, high electronegativity, and lipophilicity modulation) to create potent Chitin Synthesis Inhibitors (CSIs) .

This guide dissects the bioactivity, synthesis, and mechanistic action of these compounds, focusing on the critical role of the 2,6-difluorobenzoyl moiety as a "metabolic shield" and electronic activator.

Mechanistic Architecture: Chitin Synthesis Inhibition[1][2][3][4][5][6][7][8]

The primary bioactivity of fluorinated benzoate derivatives lies in their ability to disrupt insect molting (ecdysis). While often simplified as "chitin synthase inhibitors," their mode of action is more nuanced.[1][2][3] They do not competitively inhibit the catalytic site of chitin synthase (CHS1) like polyoxins; rather, they block the terminal polymerization step or the transmembrane transport of chitin precursors (UDP-N-acetylglucosamine).

The 2,6-Difluorobenzoyl "Warhead"

The 2,6-difluorobenzoyl group is not merely a structural linker; it is the functional core that drives bioactivity:

  • Electronic Activation: The electron-withdrawing fluorine atoms at the ortho positions increase the acidity of the N-H protons in the urea bridge, enhancing hydrogen bonding capability with the target receptor.

  • Conformational Locking: The steric bulk of the fluorine atoms forces the benzoyl and urea planes into a non-coplanar conformation, which is critical for fitting into the hydrophobic pocket of the target protein.

  • Metabolic Blocking: The C-F bond is resistant to enzymatic hydroxylation, preventing rapid detoxification by insect cytochrome P450 monooxygenases.

Pathway Visualization

ChitinInhibition Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcNAc N-Acetylglucosamine F6P->GlcNAc UDP_GlcNAc UDP-GlcNAc (Activated Precursor) GlcNAc->UDP_GlcNAc CHS1 Chitin Synthase 1 (CHS1 Complex) UDP_GlcNAc->CHS1 Transport Polymer Chitin Polymer (Microfibrils) CHS1->Polymer Polymerization Cuticle Exoskeleton Formation Polymer->Cuticle BPU Fluorinated BPU (e.g., Lufenuron) BPU->CHS1  BLOCKS   (Allosteric/Transport)

Caption: Disruption of the chitin biosynthetic pathway by fluorinated BPUs, preventing polymerization.

Structure-Activity Relationship (SAR)

The potency of these derivatives is strictly governed by the substitution pattern on the benzoyl and aniline rings.

Structural MoietyKey SubstitutionEffect on Bioactivity
Benzoyl Ring 2,6-Difluoro Critical. Maximizes biological activity. Mono-fluorinated analogs are significantly less potent; non-fluorinated are often inactive.
Urea Bridge UnsubstitutedEssential for hydrogen bonding. Methylation of the nitrogen destroys activity.
Aniline Ring 4-Perfluoroalkoxy Enhances lipophilicity (LogP > 4.0), allowing the compound to penetrate the insect cuticle. Examples: Lufenuron, Hexaflumuron.[4][5][1][6]
Aniline Ring 3,5-Dichloro Steric bulk prevents rotation and improves fit within the receptor site.

Comparative Potency (LC50 against Spodoptera littoralis):

  • Diflubenzuron (1st Gen): ~150 ppm

  • Lufenuron (2nd Gen, Fluorinated Tail): ~2-5 ppm

  • Insight: The addition of the fluorinated ether tail (hexafluoropropoxy) in Lufenuron drastically increases lipophilicity, leading to superior cuticular penetration and potency.

Experimental Synthesis Protocol

Objective: Synthesis of a generic fluorinated benzoylphenylurea via the isocyanate intermediate. Target Compound: N-(2,6-difluorobenzoyl)-N'-(3,5-dichloro-4-substituted-phenyl)urea

Phase 1: Generation of 2,6-Difluorobenzoyl Isocyanate

This step requires strictly anhydrous conditions as the isocyanate is highly reactive with moisture.

  • Reagents: 2,6-Difluorobenzamide (0.2 mol), Oxalyl Chloride (0.22 mol), Toluene (anhydrous).

  • Setup: 500mL 3-neck round-bottom flask, reflux condenser, N2 atmosphere.

  • Procedure:

    • Suspend 2,6-difluorobenzamide in toluene.[7]

    • Add oxalyl chloride dropwise at room temperature.

    • Heat to reflux (110°C) for 5-8 hours. Monitor HCl gas evolution (scrubbing required).

    • Endpoint: Solution becomes clear.

    • Purification: Remove solvent in vacuo. Distill the residue under reduced pressure to isolate pure 2,6-difluorobenzoyl isocyanate.[8]

Phase 2: Coupling with Aniline Derivative
  • Reagents: 2,6-Difluorobenzoyl isocyanate (from Phase 1), 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (for Hexaflumuron analog), Xylene or Toluene.

  • Procedure:

    • Dissolve the aniline derivative in dry xylene.

    • Add the isocyanate solution dropwise at 60°C.[8]

    • Stir for 2 hours. A white precipitate (the urea) will form.

    • Cool to 0°C, filter the precipitate.[9]

    • Recrystallization: Purify using Ethanol/Acetone.

Synthesis Workflow Diagram

Synthesis Start 2,6-Difluorobenzamide Inter 2,6-Difluorobenzoyl Isocyanate Start->Inter Dehydration Reagent Oxalyl Chloride (Reflux/Toluene) Reagent->Inter Final Fluorinated BPU (Precipitate) Inter->Final Nucleophilic Addition Aniline Substituted Aniline (Fluorinated Tail) Aniline->Final

Caption: Two-step synthesis via isocyanate intermediate to yield fluorinated BPU.

Bioassay Protocol: Larval Mortality & Chitin Inhibition

Target Organism: Spodoptera littoralis (Cotton Leafworm) - 3rd Instar Larvae.[10]

Protocol:

  • Diet Preparation: Prepare an artificial kidney bean-based diet.

  • Treatment: Incorporate the fluorinated benzoate derivative (dissolved in acetone) into the liquid diet before solidification.

    • Concentration Range: 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 ppm.

    • Control: Diet + Acetone only.

  • Exposure: Place 10 larvae per petri dish (5 replicates per concentration).

  • Observation:

    • Monitor daily for 120 hours.

    • Critical Endpoint: Mortality occurs during molting. Look for "abortive molting"—larvae trapped in their old cuticle or rupturing due to weak new cuticle.

  • Data Analysis: Calculate LC50 and LC90 using Probit analysis.

Self-Validation Check:

  • If control mortality > 10%, the assay is void.

  • If mortality occurs before the first molt, the compound may have off-target neurotoxicity (not the desired CSI mechanism).

Environmental & Toxicological Profile

  • Mammalian Safety: High safety margin. Mammals lack chitin synthase, rendering the specific mechanism harmless to humans (LD50 > 2000 mg/kg typically).

  • Aquatic Risk: High. Crustaceans (shrimp, daphnia) rely on chitin synthesis. Runoff prevention is critical.

  • Persistence: The fluorine atoms increase soil half-life (DT50) compared to non-fluorinated analogs, often ranging from 14 to 60 days depending on soil pH.

References

  • Design and synthesis of benzoylphenylureas with fluorinated substituents. Journal of Agricultural and Food Chemistry. (2011). Link

  • The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. (2004). Link

  • Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors. Science. (1978). Link

  • Synthesis of 2,6-Difluorobenzoyl isocyanate. PrepChem. Link

  • Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug. MDPI Insects. (2021). Link

Sources

Metabolic Stability Profiling of Sodium 3-Chloro-4-fluorobenzoate: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Metabolic Trap: Sodium 3-chloro-4-fluorobenzoate presents a classic "false stability" risk in standard drug metabolism assays. Because the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds deactivates the aromatic ring against oxidative metabolism (Phase I), this compound will appear highly stable in standard NADPH-fortified liver microsome (RLM/HLM) assays.

The Reality: The primary clearance mechanism for halogenated benzoic acids is not Cytochrome P450-mediated oxidation, but Phase II mitochondrial amino acid conjugation (specifically glycine conjugation to form hippuric acid derivatives).

The Directive: Researchers must prioritize cryopreserved hepatocytes over microsomes for this specific analyte. Microsomal assays lack the mitochondrial matrix and specific cofactors (ATP, Coenzyme A, Glycine) required for the dominant metabolic pathway. This guide details the hepatocyte-based protocol required to generate accurate Intrinsic Clearance (


) data.

Molecular Profile & Metabolic Prediction[1]

Chemical Behavior in Solution
  • Dissociation: As a sodium salt, the compound dissociates immediately in physiological buffer (pH 7.4). The active metabolic substrate is the 3-chloro-4-fluorobenzoate anion .

  • Lipophilicity: The halogen substitutions increase lipophilicity (

    
    ) compared to benzoic acid, facilitating hepatocyte uptake via Organic Anion Transporting Polypeptides (OATPs).
    
Predicted Metabolic Pathways

The metabolic fate is dictated by the electron-withdrawing nature of the halogens and the accessible carboxylic acid tail.

  • Major Pathway (Mitochondrial): Acyl-CoA synthetase activates the carboxyl group, followed by Glycine N-acyltransferase conjugation.

    • Product: 3-chloro-4-fluorohippuric acid.

  • Secondary Pathway (Phase II): UDP-glucuronosyltransferase (UGT) conjugation.

    • Product: Acyl-glucuronide.

  • Minor Pathway (Phase I): Oxidative defluorination or ring hydroxylation (suppressed by the strong C-F bond energy of ~116 kcal/mol).

Pathway Visualization

The following diagram illustrates the critical divergence between the "Standard" (P450) pathway and the "Actual" (Conjugation) pathway.

MetabolicPathways cluster_Microsome Endoplasmic Reticulum (Microsomes) cluster_Mitochondria Mitochondria (Hepatocytes Only) Parent 3-Chloro-4-fluorobenzoate (Substrate) P450 CYP450 Oxidation (Minor/Negligible) Parent->P450 NADPH UGT Glucuronidation (Secondary) Parent->UGT UDPGA CoA_Ligase Acyl-CoA Synthetase (+ATP, +CoA) Parent->CoA_Ligase Uptake Metab_OH Hydroxy Metabolite (Rare) P450->Metab_OH Metab_Gluc Acyl-Glucuronide UGT->Metab_Gluc Gly_Trans Glycine N-Acyltransferase (+Glycine) CoA_Ligase->Gly_Trans Activated Intermediate Metab_Hipp 3-Cl-4-F-Hippuric Acid (MAJOR CLEARANCE PRODUCT) Gly_Trans->Metab_Hipp

Caption: Figure 1. Metabolic divergence.[1] Note that the Major Clearance Product requires mitochondrial enzymes absent in standard microsomal assays.

Experimental Design: The Hepatocyte Stability Assay

To capture the mitochondrial glycine conjugation, Suspension Hepatocytes are the required test system.

Materials & Reagents[3]
  • Test System: Cryopreserved Human/Rat Hepatocytes (Pooled, >70% viability).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (WME), pH 7.4.

  • Cofactors: None required externally (hepatocytes contain endogenous ATP/CoA/Glycine), unless cells are depleted, in which case media supplementation with 2mM L-Glutamine and 2mM Glycine is recommended to prevent rate-limiting cofactor depletion.

  • Reference Standards:

    • Low Clearance: Warfarin.

    • High Clearance (Conjugation): Benzoic Acid (Positive Control).

    • High Clearance (P450): Verapamil (System Suitability).

Protocol Workflow
  • Thawing: Thaw hepatocytes at 37°C, spin at 100g for 10 min, and resuspend in WME to

    
     cells/mL.
    
  • Pre-Incubation: Equilibrate cells for 15 mins at 37°C in a humidified

    
     incubator.
    
  • Reaction Initiation:

    • Add

      
       of cell suspension to 
      
      
      
      of Test Compound (2
      
      
      final concentration) in a 96-well plate.
    • Final Cell Density:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       cells/mL.
      
    • Final Solvent: DMSO < 0.1%.

  • Sampling: At

    
     minutes.
    
  • Quenching: Transfer

    
     aliquot into 
    
    
    
    ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
  • Processing: Centrifuge at 4000g for 20 mins; collect supernatant for LC-MS/MS.

Analytical Methodology (LC-MS/MS)[4]

Given the acidic nature of the parent and the conjugate, Negative Electrospray Ionization (ESI-) is typically most sensitive for the parent, though the glycine conjugate may ionize well in positive mode. A polarity switching method is recommended.

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry Targets (MRM)

Note: Transitions must be optimized with authentic standards.

AnalyteIonization ModePrecursor Ion (

)
Product Ion (

)
Rationale
3-Cl-4-F-Benzoate ESI (-)173.0

129.0

Loss of

(Decarboxylation)
Glycine Conjugate ESI (+)232.0

175.0Cleavage of amide bond
Glucuronide ESI (-)349.0

173.0Loss of glucuronic acid moiety

Data Interpretation & Calculations

Stability Calculation

Plot


 vs. Time (

). The slope of the linear regression is

.


Intrinsic Clearance ( )

The in vitro intrinsic clearance is calculated normalized to cell number:



  • Interpretation:

    • 
       cells: Low Clearance (Stable).
      
    • 
       cells: High Clearance (Unstable).
      
Diagnostic Logic

If the compound is stable in Microsomes but unstable in Hepatocytes, this confirms Mitochondrial Conjugation is the driver.

DecisionTree Start Start Stability Study Micro Run Microsomal Assay (NADPH Only) Start->Micro Hep Run Hepatocyte Assay Start->Hep Micro_Res Result: < 10% Loss (Appears Stable) Micro->Micro_Res Hep_Res Result: > 50% Loss (High Turnover) Hep->Hep_Res Concl CONCLUSION: Clearance via Phase II Conjugation (Glycine/Glucuronide) NOT P450 mediated. Micro_Res->Concl Hep_Res->Concl

Caption: Figure 2. Diagnostic logic for interpreting discrepancies between microsomal and hepatocyte stability data.

References

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Knights, K. M., et al. (2007). "Profiling the metabolic handling of benzoic acid derivatives by human liver microsomes and hepatocytes." Biochemical Pharmacology.
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Seymour, M. A., et al. (1987). "The metabolism of benzoic acid and some fluorine-substituted benzoic acids in the rat." Xenobiotica.
  • Hutzler, J. M., et al. (2015). "Low-turnover drug molecules: A review of current challenges and advances in in vitro tools for clearance prediction." Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Sodium 3-Chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of Sodium 3-chloro-4-fluorobenzoate (CAS: 1421761-18-3) from its acid precursor, 3-chloro-4-fluorobenzoic acid (CAS: 403-16-7).[1]

While often trivialized as a simple acid-base neutralization, the presence of the fluorine atom at the para position, activated by the electron-withdrawing carboxyl group and the meta-chlorine, introduces a latent risk of Nucleophilic Aromatic Substitution (


) .[1] Standard protocols using excess strong base (NaOH) at elevated temperatures can lead to hydrolysis of the C-F bond, generating phenolic impurities.[1]

This guide presents two validated protocols designed to maximize purity (>99%) and prevent defluorination:

  • Method A (The Bicarbonate Route): A robust, self-indicating aqueous/organic method.[1]

  • Method B (The Anhydrous Route): A sodium ethoxide method for moisture-sensitive downstream applications.[1]

Chemical Strategy & Mechanistic Insight

The Inductive Effect & Acidity

The precursor, 3-chloro-4-fluorobenzoic acid, is significantly more acidic than benzoic acid due to the inductive electron-withdrawing effects (-I) of the halogen substituents.[1]

  • Benzoic Acid pKa: 4.20[1]

  • 3-Chloro-4-fluorobenzoic Acid pKa: ~3.7 (Estimated via Hammett equation)[1]

Implication: The neutralization endpoint is sharper, but the conjugate base is less basic, meaning the salt is stable but requires careful pH control to avoid over-basification.[1]

The Trap (Critical Risk)

The 4-fluoro position is "activated."[1] If the reaction pH exceeds 12 (excess NaOH) and temperature >60°C, the hydroxide ion (


) can attack the aromatic ring, displacing the fluoride ion.[1]
  • Target Product: this compound.[1][2]

  • Impurity: Sodium 3-chloro-4-hydroxybenzoate (via

    
    ).[1]
    

Directive: Avoid large excesses of strong bases. Use weak bases (


) or stoichiometric alkoxides.[1]

Materials & Equipment

ComponentSpecificationRole
Precursor 3-Chloro-4-fluorobenzoic acid (>98%)Starting Material
Base (Method A) Sodium Bicarbonate (

), AR Grade
Mild Base
Base (Method B) Sodium Ethoxide (21% in EtOH)Anhydrous Base
Solvent Ethanol (Absolute), HPLC Grade WaterReaction Medium
Equipment Rotatory Evaporator, Vacuum OvenIsolation/Drying
Analysis pH Meter (calibrated),

H-NMR, HPLC
Validation

Experimental Protocols

Protocol A: The Bicarbonate "Self-Indicating" Method (Recommended)

Best for: General synthesis, high safety, and minimizing hydrolysis risk.[1]

Rationale:


 is a weak base.[1] The reaction is driven by the release of 

gas.[1] Once the acid is consumed, gas evolution stops, providing a visual endpoint that prevents over-basification.[1]

Step-by-Step:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 17.46 g (100 mmol) of 3-chloro-4-fluorobenzoic acid in 100 mL of Ethanol . Stir until clear.

  • Preparation of Base: Prepare a saturated aqueous solution of

    
     (approx. 9.0 g in 100 mL water).[1]
    
  • Neutralization:

    • Place the flask in a water bath at 25°C (Room Temp).

    • Add the bicarbonate solution dropwise to the acid solution.[1]

    • Observation: Vigorous effervescence (

      
      ) will occur.[1]
      
    • Endpoint: Continue addition until effervescence ceases and the pH of the solution reaches 7.2 – 7.5 . Do NOT exceed pH 8.0.[1]

  • Concentration: Remove the solvents (Ethanol/Water) via rotary evaporation at 50°C under reduced pressure (50 mbar).

  • Crystallization: The residue will be a white paste.[1] Add 50 mL of cold Isopropanol to triturate the solid. The sodium salt is poorly soluble in isopropanol, while unreacted organic impurities remain in solution.[1]

  • Filtration: Filter the white solid under vacuum.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Yield Expectation: 92-96% Appearance: White crystalline powder.[1]

Protocol B: The Anhydrous Ethoxide Method

Best for: Applications requiring strictly anhydrous salt for subsequent organometallic coupling.[1]

Rationale: Uses Sodium Ethoxide (


) in ethanol.[1] The product precipitates directly from the reaction mixture, ensuring high purity and low moisture.[1]

Step-by-Step:

  • Dissolution: Dissolve 17.46 g (100 mmol) of 3-chloro-4-fluorobenzoic acid in 80 mL of Anhydrous Ethanol under Nitrogen atmosphere.

  • Stoichiometric Addition:

    • Calculate exactly 100 mmol of Sodium Ethoxide (e.g., if using 21 wt% solution, density ~0.868 g/mL, use approx 32.4 g or ~37.3 mL).[1]

    • Add the EtONa solution dropwise over 20 minutes at 0°C (Ice bath).

  • Precipitation: The sodium salt is less soluble in ethanol than the acid.[1] A white precipitate should form within 30 minutes.[1]

  • Aging: Stir at 0°C for 1 hour to complete precipitation.

  • Isolation: Filter the precipitate under Nitrogen (to prevent moisture absorption).[1] Wash with 20 mL of cold anhydrous diethyl ether.

  • Drying: Vacuum dry at 60°C over

    
    .
    

Process Visualization (Logic & Workflow)

SynthesisWorkflow Start Start: 3-Cl-4-F-Benzoic Acid Decision Select Method Start->Decision MethodA Method A: Aqueous NaHCO3 Decision->MethodA General Use MethodB Method B: Anhydrous EtONa Decision->MethodB Anhydrous Req. Risk RISK: Excess NaOH / High Temp Decision->Risk Improper Base ReactionA Reaction: Acid + NaHCO3 -> Salt + CO2 + H2O (Visual Endpoint: No Bubbles) MethodA->ReactionA Evap Rotary Evaporation (Remove Water/EtOH) ReactionA->Evap Drying Vacuum Drying (60°C) Critical for Stoichiometry Evap->Drying ReactionB Reaction: Acid + EtONa -> Salt + EtOH (Precipitation Driven) MethodB->ReactionB FilterB Direct Filtration (Anhydrous) ReactionB->FilterB FilterB->Drying QC QC: H-NMR & Moisture Analysis Drying->QC Failure FAILURE: Hydrolysis (F -> OH) Impurity Formation Risk->Failure SNAr Mechanism

Figure 1: Synthesis workflow decision tree highlighting the critical SNAr risk pathway.

Quality Control & Validation

Proton NMR ( -NMR)

The formation of the salt results in a characteristic upfield shift of the aromatic protons compared to the free acid due to increased electron density from the carboxylate anion.[1]

  • Solvent:

    
     (for salt) vs 
    
    
    
    (for acid).[1]
  • Diagnostic Signal: Look for the disappearance of the carboxylic acid proton (approx.[1] 13.0 ppm in DMSO).[1]

  • Impurity Check: Hydrolysis (phenol formation) will create a new set of aromatic peaks.[1] If 4-hydroxy-3-chlorobenzoate is present, a doublet ortho to the hydroxyl group will appear significantly upfield.[1]

Moisture Content

Sodium benzoates are hygroscopic.[1]

  • Method: Karl Fischer Titration.[1]

  • Target: < 1.0% w/w water.[1]

  • Note: If water content is high, the molecular weight calculation for downstream reactions will be incorrect, leading to under-dosing of the reagent.[1]

References

  • PubChem. 3-Chloro-4-fluorobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry.

    
    ): Mechanism and Principles.[Link]
    
  • NIST Chemistry WebBook. Solubility Data Series: Alkali Metal Benzoates.[Link][1]

Sources

Application Notes & Protocols: Determining the Solubility of Sodium 3-chloro-4-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of Sodium 3-chloro-4-fluorobenzoate in various organic solvents. As a key intermediate in the synthesis of modern pharmaceuticals and agrochemicals, precise solubility data is critical for reaction optimization, process scale-up, purification, and formulation.[1][2][3] This guide moves beyond a simple listing of data to explain the underlying physicochemical principles governing solubility and provides a detailed, field-proven experimental protocol for generating reliable solubility data. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers, scientists, and drug development professionals to make informed decisions in their work.

Introduction: The Importance of Solubility Data

This compound is a halogenated aromatic carboxylate salt with significant utility as a building block in medicinal and agricultural chemistry.[1][2] Its structure, featuring both chlorine and fluorine atoms, imparts unique electronic properties that are leveraged in the synthesis of enzyme inhibitors, receptor modulators, and other active pharmaceutical ingredients (APIs).[2][4][5]

The solubility of this intermediate is a fundamental physical property that dictates its handling and application. In process chemistry, solvent selection is paramount. A solvent must not only dissolve reactants to facilitate a reaction but also be suitable for subsequent crystallization and purification of the product. In formulation science, understanding solubility is the first step in designing effective delivery systems. Therefore, a robust understanding of how this compound behaves in different solvent environments is not merely academic—it is a prerequisite for efficient and successful development.

This guide will cover:

  • The key physicochemical properties of the solute.

  • The theoretical principles governing the solubility of an organic salt.

  • A detailed, step-by-step protocol for experimental solubility determination.

  • Guidelines for data interpretation and presentation.

Physicochemical Profile: this compound

Understanding the inherent properties of the solute is the foundation for predicting and interpreting its solubility.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 1421761-18-3[1]
Molecular Formula C₇H₃ClFNaO₂[1][6]
Molecular Weight 196.54 g/mol [1][6]
Appearance White to off-white crystalline powder[2][7]
Key Structural Features Ionic sodium salt of a halogenated carboxylic acid. High polarity due to the carboxylate group.[2]
Hygroscopicity Noted to be hygroscopic.[2]
Melting Point (Parent Acid) 133-135 °C (for 3-chloro-4-fluorobenzoic acid)[1][8]

The ionic nature of the sodium carboxylate group dominates the molecule's polarity, suggesting high solubility in polar solvents. Conversely, the parent acid, 3-chloro-4-fluorobenzoic acid, is noted to be soluble in organic solvents like ethanol and acetone but has limited solubility in water, illustrating the dramatic effect of salt formation on solubility.[7]

Theoretical Framework: Factors Governing Solubility

The solubility of a crystalline solute in a liquid solvent is a thermodynamic equilibrium. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions. For an organic salt like this compound, the adage "like dissolves like" is the guiding principle.[9]

Key factors include:

  • Solute Properties :

    • Lattice Energy : The strength of the ionic bonds in the crystal lattice. A higher lattice energy requires more energy to overcome, thus decreasing solubility. The relatively high melting point of the parent acid suggests a stable and significant crystal lattice energy.[8]

    • Polarity : The sodium carboxylate group makes the compound highly polar.

  • Solvent Properties :

    • Polarity & Dielectric Constant : Polar solvents with high dielectric constants are effective at shielding the positive (Na⁺) and negative (carboxylate) ions from each other, stabilizing them in solution and favoring dissolution.

    • Hydrogen Bonding : Protic solvents (e.g., alcohols) can hydrogen-bond with the oxygen atoms of the carboxylate group, while aprotic polar solvents (e.g., DMSO, DMF) can solvate the sodium cation effectively.

The interplay of these factors determines the extent of solubility.

Solubility Solubility Outcome Solute Solute Properties (this compound) Lattice Crystal Lattice Energy Solute->Lattice Polarity_Solute Ionic Nature (Polarity) Solute->Polarity_Solute Solvent Solvent Properties Polarity_Solvent Polarity / Dielectric Constant Solvent->Polarity_Solvent H_Bond H-Bonding Capability Solvent->H_Bond Lattice->Solubility Inversely Proportional Polarity_Solute->Solubility Directly Proportional (Stronger Interaction) Polarity_Solvent->Solubility Directly Proportional (Stronger Interaction) H_Bond->Solubility Directly Proportional (Stronger Interaction)

Caption: Factors influencing the solubility of an organic salt.

Experimental Protocol: Isothermal Equilibrium Method

This protocol details the determination of solubility using the widely accepted isothermal equilibrium method, which involves creating a saturated solution and measuring the concentration of the dissolved solute.[10][11]

Objective

To accurately determine the equilibrium solubility of this compound in a selection of organic solvents at a constant, specified temperature (e.g., 25 °C).

Materials & Equipment
  • Solute : this compound (purity ≥ 98%)

  • Solvents : HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene).

  • Equipment :

    • Analytical balance (± 0.1 mg)

    • Temperature-controlled orbital shaker or magnetic stir plates with a water/oil bath.

    • 20 mL glass scintillation vials with PTFE-lined caps.

    • Calibrated pipettes.

    • Syringes (1-5 mL).

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

    • HPLC system with a UV detector or a UV-Vis spectrophotometer.

    • Volumetric flasks and appropriate glassware for standard preparation.

    • Controlled environment (glovebox or dry box with inert gas) for handling the hygroscopic solute.[2][11]

Step-by-Step Methodology

Part A: Sample Preparation & Equilibration

  • Environment Control : Perform all weighings and initial solvent additions inside a glovebox or a dry box with low humidity to prevent water absorption by the hygroscopic solute.[2]

  • Addition of Solute : To a series of labeled 20 mL vials, add an excess amount of this compound. An "excess" ensures that a solid phase remains at equilibrium. A starting point is ~200-300 mg.

  • Addition of Solvent : Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Sealing : Tightly cap each vial to prevent solvent evaporation.

  • Equilibration : Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate at a constant speed (e.g., 200 RPM) for a minimum of 24 hours. This duration is typically sufficient to reach equilibrium, but validation is recommended.[10]

Part B: Sample Collection & Analysis (HPLC Method)

  • Cessation & Settling : Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

  • Supernatant Extraction : Carefully draw the clear supernatant into a syringe, ensuring no solid particles are disturbed.

  • Filtration : Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution : Based on an estimated solubility range, perform an accurate, quantitative dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis : Analyze the diluted samples by HPLC (or UV-Vis). A pre-developed calibration curve using standards of known concentrations of this compound in the same solvent is required.

Part C: Data Calculation

  • Concentration Determination : Using the calibration curve, determine the concentration of the diluted sample.

  • Solubility Calculation : Account for the dilution factor to calculate the original concentration in the saturated solution.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Protocol Validation (Trustworthiness)

To ensure the system is self-validating, incorporate the following checks:

  • Time to Equilibrium : For a new solvent system, take samples at multiple time points (e.g., 12, 24, and 48 hours). If the calculated solubility values at 24 and 48 hours are statistically identical, equilibrium was achieved at 24 hours.

  • Replicates : Prepare at least three replicate vials for each solvent to assess the precision of the measurement.

  • Approach to Equilibrium : As a further check, one can approach equilibrium from supersaturation (by preparing a solution at a higher temperature and then cooling it down) to see if the same solubility value is obtained.

A Start: Weigh Excess Solute & Add Solvent B Seal Vials & Equilibrate (25°C, 24h agitation) A->B Step 1-4 C Cease Agitation, Allow Solid to Settle B->C Step 5-6 D Extract & Filter Supernatant (0.22µm) C->D Step 7-8 E Quantitatively Dilute Filtered Sample D->E Step 9 F Analyze via HPLC (vs. Calibration Curve) E->F Step 10 G End: Calculate Solubility (mg/mL) F->G Step 11-12

Caption: Experimental workflow for solubility determination.

Data Presentation & Interpretation

The results of the solubility study should be compiled into a clear, comparative table. This allows for easy interpretation and solvent selection based on empirical data.

Table 1: Solubility of this compound in Organic Solvents at 25 °C (Template)

SolventSolvent TypePolarity Index (Snyder)Experimentally Determined Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic5.1[Enter experimental data][Calculate from data]
EthanolPolar Protic4.3[Enter experimental data][Calculate from data]
AcetonePolar Aprotic5.1[Enter experimental data][Calculate from data]
AcetonitrilePolar Aprotic5.8[Enter experimental data][Calculate from data]
Ethyl AcetateMid-Polar4.4[Enter experimental data][Calculate from data]
DichloromethaneMid-Polar3.1[Enter experimental data][Calculate from data]
TolueneNon-Polar2.4[Enter experimental data][Calculate from data]
HexaneNon-Polar0.1[Enter experimental data][Calculate from data]

Interpretation of Expected Results : Based on the highly polar, ionic nature of this compound, it is expected that solubility will be highest in polar protic solvents (like methanol) and polar aprotic solvents (like acetone, acetonitrile). Solubility is anticipated to decrease significantly as the solvent polarity decreases, with very low solubility expected in non-polar solvents like toluene and hexane. This trend directly reflects the "like dissolves like" principle.

Conclusion

This application note provides both the theoretical context and a practical, robust protocol for determining the solubility of this compound in organic solvents. By following the detailed isothermal equilibrium method and incorporating self-validating checks, researchers can generate highly reliable and reproducible data. This information is invaluable for the rational design of synthetic routes, the development of efficient purification strategies, and the successful formulation of products containing this important chemical intermediate.

References

  • Journal of Chemical Theory and Computation. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

  • PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • LibreTexts Chemistry. (2023, August 31). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 3-Chloro-4-Fluorobenzoic Acid. [Link]

  • PubChem. (n.d.). Sodium 3-fluorobenzoate. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7). [Link]

Sources

Sodium 3-chloro-4-fluorobenzoate as a Suzuki coupling partner

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sodium 3-Chloro-4-fluorobenzoate

Executive Summary

This compound presents a unique set of challenges and opportunities in medicinal chemistry. As a bifunctional scaffold containing both a halogen handle (Cl) and a fluoro-group, it is a critical intermediate for synthesizing biphenyl carboxylic acids used in NSAIDs, agrochemicals, and enzyme inhibitors.

However, the anionic nature of the carboxylate salt and the inherent inertness of the aryl chloride bond (relative to bromides/iodides) require a specialized catalytic system. Standard lipophilic protocols often fail due to the substrate's insolubility in toluene or THF.

This guide details a Phase-Engineered Protocol utilizing the Buchwald-Type Ligand (SPhos) system in a biphasic aqueous medium. This method ensures complete conversion of the aryl chloride while preserving the ortho-fluorine motif and the carboxylate functionality without the need for protecting groups.

Mechanistic Insight & Reaction Design

The Substrate Challenge
  • Electronic Deactivation: The carboxylate group (

    
    ) is less electron-withdrawing than its acid form (
    
    
    
    ) or ester counterparts. This increases the electron density on the aromatic ring, making the oxidative addition of Pd(0) into the C-Cl bond kinetically slower.
  • Solubility Mismatch: The sodium salt is hydrophilic, while most high-activity Pd-catalysts and boronic acids are lipophilic. This creates a phase transfer barrier.

The Solution: Ligand-Accelerated Catalysis in Aqueous Media

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Role: SPhos is bulky and electron-rich.[1] It facilitates the oxidative addition of deactivated aryl chlorides and promotes reductive elimination.

  • Solvent System: A 1,4-Dioxane/Water (3:1) mixture is optimal. Dioxane solvates the catalyst and boronic acid, while water dissolves the sodium benzoate salt. Heating promotes a homogeneous transition state or rapid phase transfer.

Mechanistic Pathway (DOT Visualization)

SuzukiCycle PreCat Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] ActiveCat->OxAdd + Substrate Substrate This compound (Ar-Cl) Substrate->OxAdd Rate Limiting TransMet Transmetallation [L-Pd(II)(Ar)(R)] OxAdd->TransMet + Activated Boronate Boronic Boronic Acid (R-B(OH)2) + Base (OH-) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActiveCat Regeneration Product Product: Sodium 3-aryl-4-fluorobenzoate RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the aryl chloride salt.

Experimental Protocol

Objective: Cross-coupling of this compound (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Materials Checklist
  • Substrate: this compound (CAS: 1421761-18-3)[2][3]

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
    • Note: Even though the substrate is a salt, additional base is required to activate the boronic acid to the boronate species.

  • Solvent: 1,4-Dioxane (HPLC Grade) and Deionized Water.

Step-by-Step Procedure
  • Catalyst Pre-activation (Critical Step):

    • In a 20 mL vial, dissolve

      
       (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1,4-Dioxane (2 mL).
      
    • Stir at room temperature for 5 minutes under Nitrogen. The solution should turn from orange to a pale yellow/translucent color, indicating ligation.

  • Reaction Assembly:

    • To a reaction vessel (flask or microwave vial) equipped with a magnetic stir bar, add:

      • This compound (196 mg, 1.0 mmol)

      • Phenylboronic acid (146 mg, 1.2 mmol)

      • 
         (424 mg, 2.0 mmol)
        
    • Add Water (1.5 mL) to the solids. The sodium benzoate salt will dissolve.

    • Add the Pre-activated Catalyst Solution (in Dioxane) to the aqueous mixture.

    • Total Solvent Ratio: ~3.5 mL Dioxane / 1.5 mL Water (approx 2.3:1).

  • Execution:

    • Seal the vessel and purge with Nitrogen/Argon for 2 minutes.

    • Heat the mixture to 80°C (oil bath) or 100°C (Microwave) for 4–6 hours.

    • Monitoring: Check by HPLC or LC-MS. Look for the disappearance of the starting material (

      
       of benzoate) and appearance of the biaryl product.
      
  • Work-up (Acidification Strategy):

    • Cool the reaction to room temperature.[4]

    • The product exists as the sodium salt in the aqueous phase.

    • Step A (Purification): Filter the mixture through Celite to remove Pd black. Wash with water.

    • Step B (Isolation): Acidify the filtrate with 1M HCl to pH ~2. The 3-phenyl-4-fluorobenzoic acid will precipitate as a white solid.

    • Step C: Extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      

Performance Data & Optimization

The following table summarizes the optimization of conditions for this specific salt substrate.

EntryCatalyst SystemSolventTemp (°C)Yield (%)Notes
1

Toluene/H2O100< 10%Substrate insoluble in Toluene phase.
2

/

Dioxane/H2O8035%Ligand not active enough for Ar-Cl.
3

/ SPhos
Dioxane/H2O 80 92% Optimal Condition.
4

DMF/H2O10065%Difficult solvent removal; modest yield.
5

/ XPhos
n-BuOH/H2O10088%Good alternative "Green" solvent system.

Troubleshooting & Critical Controls

Dehalogenation (Hydrodechlorination)
  • Symptom: Formation of 4-fluorobenzoic acid (loss of Cl without coupling).

  • Cause: Hydride source in the media (often from excess alcohol solvents or overheating) or low concentration of boronic acid.

  • Fix: Ensure Boronic Acid is in excess (1.5 equiv). Switch solvent from alcohols (n-BuOH) to aprotic Dioxane.

Protodeboronation
  • Symptom: Formation of benzene (from phenylboronic acid) and unreacted chloride.

  • Cause: Reaction pH is too high or temperature is too high for unstable boronic acids (e.g., 2-heterocyclic boronic acids).

  • Fix: Reduce base to

    
     or use Potassium Trifluoroborate (
    
    
    
    )
    salts instead of boronic acids for higher stability.
Fluorine Displacement (SNAr)
  • Symptom: Substitution of the Fluorine atom by OH or solvent.

  • Cause: The ortho-Cl and para-carboxylate activate the Fluorine toward Nucleophilic Aromatic Substitution.

  • Fix: Avoid strong hydroxide bases (NaOH/KOH). Use mild phosphate (

    
    ) or carbonate (
    
    
    
    ) bases. Keep temperature below 100°C.

References

  • General Suzuki Protocol for Aryl Chlorides

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005, 127, 4685–4696.
  • Aqueous Phase Coupling

    • Shaughnessy, K. H. Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chem. Rev. 2009, 109, 643–710.
  • SPhos Ligand Efficacy

    • Altman, R. A.; Buchwald, S. L. Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands.
  • Substrate Properties (this compound)

    • Sigma-Aldrich Product Specification: 3-Chloro-4-fluorobenzoic acid (Precursor).
    • [5]

Sources

Fluorinated building blocks for anti-inflammatory drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Fluorinated Building Blocks in Next-Gen Anti-Inflammatory Therapeutics

Executive Summary: The "Fluorine Effect" in Inflammation

Fluorine is not merely a halogen; in medicinal chemistry, it is a control rod for molecular behavior.[1][2] Approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, a statistic that rises to nearly 30% for anti-inflammatory agents (e.g., corticosteroids, NSAIDs, kinase inhibitors).

This guide moves beyond basic synthesis to explore the strategic application of fluorinated building blocks. We focus on two critical mechanisms:

  • Metabolic Blocking: Using fluorine to harden "soft spots" against Cytochrome P450 oxidation.[2]

  • Electronic Modulation: Using electron-withdrawing groups (EWGs) like

    
     and 
    
    
    
    to alter pKa and binding affinity without sacrificing lipophilicity.[2]

Strategic Selection: The Physicochemical Toolkit

Before synthesis, the correct building block must be matched to the pharmacological defect of the lead compound.

Table 1: Comparative Properties of Fluorinated Motifs

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Radius (Å) 1.201.47 (Bioisostere to H/OH)2.70 (Bioisostere to Isopropyl)2.94 (Bioisostere to t-Butyl)
Electronegativity (Pauling) 2.14.0 (Highest)~3.5 (Group effect)3.65 (Group effect)
Hammett Constant (

)
0.000.060.540.68
Lipophilicity (

)
0.000.140.881.23
Strategic Use BaselineMetabolic block, H-bond mimicPotency boost, Lipophilicity"Super-lipophilic" anchor

Mechanism of Action: Metabolic Blocking

A primary failure mode for anti-inflammatory drugs is rapid oxidative clearance by CYP450 enzymes.[2] Replacing a metabolically labile C-H bond (typically para-position on phenyl rings) with a C-F bond blocks this oxidation due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).[2]

Diagram 1: Metabolic Blocking Strategy This workflow illustrates the decision logic for substituting Hydrogen with Fluorine to prevent hydroxylation.

MetabolicBlocking Lead Lead Compound (High Clearance) CYP CYP450 Attack (Oxidation) Lead->CYP Labile C-H bond Analysis Identify Metabolic Soft Spot (SOM) Lead->Analysis Optimization Metabolite Inactive/Toxic Metabolite CYP->Metabolite Hydroxylation Design Fluorine Substitution (Bioisostere) Analysis->Design Replace H with F Stable Fluorinated Drug (Extended Half-life) Design->Stable C-F Bond Strength Stable->CYP Blocked

Caption: Logic flow for stabilizing high-clearance drugs via strategic fluorination.

Protocol A: Trifluoromethylation in COX-2 Inhibitors

Context: The synthesis of pyrazole-based COX-2 inhibitors (like Celecoxib) relies on the 1,3-diketone intermediate.[2] The


 group provides the necessary bulk and lipophilicity to fill the hydrophobic pocket of the COX-2 enzyme, ensuring selectivity over COX-1.

Building Block: Ethyl Trifluoroacetate (ETFA).[2]

Step-by-Step Synthesis Protocol

1. Claisen Condensation (Formation of the Fluorinated Scaffold)

  • Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl Trifluoroacetate (1.2 eq), Sodium Methoxide (NaOMe, 1.3 eq, 25% in MeOH), MTBE (Solvent).[2]

  • Procedure:

    • Charge MTBE and NaOMe into a reactor under

      
       atmosphere.
      
    • Add 4'-Methylacetophenone dropwise at 25°C. Expert Insight: Control exotherm to prevent polymerization.

    • Add Ethyl Trifluoroacetate (ETFA) slowly.[2]

    • Reflux for 4–6 hours.

    • Self-Validating Check: Monitor by TLC or HPLC. The disappearance of the ketone starting material and the appearance of a yellow enolate precipitate indicates success.

    • Quench with 1N HCl. Extract with Ethyl Acetate.[2] Evaporate to obtain 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]

2. Cyclization (Regioselective Pyrazole Formation)

  • Reagents: 1,3-Diketone intermediate (from Step 1), 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq), Ethanol.[2]

  • Procedure:

    • Dissolve the diketone in Ethanol.[2]

    • Add the hydrazine salt.

    • Reflux for 2–4 hours.

    • Cool to 0–5°C to induce precipitation.[2]

    • Critical QC: Regioisomerism is the main risk.[2] The

      
       group directs the nucleophilic attack. Confirm the position of the 
      
      
      
      via
      
      
      NMR (typically
      
      
      -62 ppm).[2]

Diagram 2: Pyrazole Synthesis Workflow

CelecoxibSynthesis Start 4'-Methylacetophenone Inter 1,3-Diketone Intermediate Start->Inter Claisen Condensation (NaOMe, MTBE) Reagent Ethyl Trifluoroacetate (CF3 Source) Reagent->Inter Product Celecoxib Analog (COX-2 Inhibitor) Inter->Product Cyclization (EtOH, Reflux) Hydrazine Sulfonamido- hydrazine Hydrazine->Product Check QC Check: Regioselectivity via 19F NMR Product->Check

Caption: Synthesis pathway for trifluoromethylated pyrazoles using ethyl trifluoroacetate.

Protocol B: Electrophilic Fluorination of Corticosteroids

Context: Corticosteroids (e.g., Dexamethasone, Fluticasone) often require fluorine at the C6 or C9 position to enhance potency and prevent metabolic reduction.

Building Block: Selectfluor® (F-TEDA-BF4).[2][3] Why Selectfluor? Unlike


 gas or Perchloryl fluoride (explosive), Selectfluor is a stable, non-volatile solid that allows for precise "late-stage" fluorination.[2]
Step-by-Step Synthesis Protocol

1. Activation (Enol Ether Formation)

  • Concept: Selectfluor is electrophilic (

    
     source).[2] The steroid ketone must be converted to a nucleophilic enol ether or enol acetate.
    
  • Reagents: Steroid Ketone (e.g., Testosterone derivative), Isopropenyl acetate, p-TsOH (catalyst).[2]

  • Procedure:

    • Reflux steroid ketone in isopropenyl acetate with acid catalyst.

    • Distill off acetone byproduct to drive equilibrium.[2]

    • Isolate the Enol Acetate.[2]

2. Electrophilic Fluorination

  • Reagents: Enol Acetate (from Step 1), Selectfluor (1.1 eq), Acetonitrile/Water (10:1).[2]

  • Procedure:

    • Dissolve Enol Acetate in Acetonitrile.[2] Expert Insight: The presence of water increases the reaction rate by solvating the fluoride byproduct.

    • Cool to 0°C.

    • Add Selectfluor in one portion.[2]

    • Stir for 1–2 hours.

    • Self-Validating Check: The reaction mixture turns from a suspension to a clear solution as Selectfluor is consumed.[2]

    • Aqueous workup yields the 6-fluoro-steroid (often a mixture of

      
       isomers; 
      
      
      
      is usually desired and may require isomerization or crystallization).[2]

Emerging Trends: The Pentafluorosulfanyl ( ) Group[2][6][7]

Known as "Super-Trifluoromethyl," the


 group is chemically inert and hydrolytically stable.[4]
  • Application: It is increasingly used to replace

    
     or tert-butyl groups.[2]
    
  • Advantage: It has a square pyramidal geometry that creates unique steric protection, preventing enzymatic approach to adjacent sites.[2]

  • Synthesis Note:

    
     building blocks (e.g., 
    
    
    
    -benzene) are typically introduced early in the synthesis via radical addition of
    
    
    to alkynes/alkenes, rather than late-stage functionalization.[2]

Quality Control & Characterization

The presence of Fluorine offers a unique analytical advantage: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 NMR .[2]
  • Background-Free: Unlike

    
     NMR, biological matrices or solvents do not interfere.[2]
    
  • Quantification: Use an internal standard (e.g.,

    
    -trifluorotoluene) to quantify yield without isolation.[2]
    
  • Shift Diagnostic:

    • 
      -Aromatic: -100 to -130 ppm[2]
      
    • 
      -Aromatic: -60 to -65 ppm[2]
      
    • 
      : +60 to +85 ppm (Doublet of pentets pattern is distinct).[2]
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014).[2] Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011).[2] Chemical Reviews, 114(4), 2432-2506.[2] Link[2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]

  • Banks, R. E. (1998).[2][5] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[2][3] Journal of Fluorine Chemistry, 87(1), 1-17.[2][5] Link

  • Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190.[2] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 3-Chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of sodium 3-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering the synthesis of this molecule is of significant value[1][2]. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is predicated on the successful synthesis of its acidic precursor, 3-chloro-4-fluorobenzoic acid (3-Cl-4-FBA). The final step is a straightforward acid-base neutralization. The primary challenge lies in the efficient and high-yield formation of the substituted benzoic acid. Several synthetic routes from various starting materials have been reported, each with distinct advantages and challenges.

Below is a diagram illustrating the most common synthetic pathways.

G cluster_start Common Starting Materials cluster_inter Key Intermediates cluster_final Final Product 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile 3-Chloro-4-fluorobenzonitrile 3-Chloro-4-fluorobenzonitrile 3,4-Dichlorobenzonitrile->3-Chloro-4-fluorobenzonitrile Halogen Exchange (KF, Solvent) 3-Chloro-4-fluorobenzoyl chloride 3-Chloro-4-fluorobenzoyl chloride 3-Chloro-4-fluorobenzoic acid 3-Chloro-4-fluorobenzoic acid 3-Chloro-4-fluorobenzoyl chloride->3-Chloro-4-fluorobenzoic acid Hydrolysis (Base) 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorotoluene->3-Chloro-4-fluorobenzoic acid Oxidation (e.g., KMnO4) (Multi-step potential) 3-Chloro-4-fluorobenzotrifluoride 3-Chloro-4-fluorobenzotrifluoride 3-Chloro-4-fluorobenzotrifluoride->3-Chloro-4-fluorobenzoic acid Hydrolysis (Acid/Base Catalysis) 3-Chloro-4-fluorobenzonitrile->3-Chloro-4-fluorobenzoic acid Hydrolysis (Acid or Base) This compound This compound 3-Chloro-4-fluorobenzoic acid->this compound Neutralization (NaOH)

Caption: Common synthetic pathways to this compound.

The choice of pathway often depends on the availability and cost of the starting material, scalability, and the safety profile of the reagents involved.

Table 1: Comparison of Primary Synthetic Routes to 3-Chloro-4-fluorobenzoic Acid
Synthetic Route Starting Material Pros Cons & Common Issues Typical Yield
Hydrolysis of Acyl Chloride 3-Chloro-4-fluorobenzoyl chlorideSimple, fast, and often high-yielding final step.[3]Precursor synthesis required; acyl chloride is moisture-sensitive.>90%[3]
Hydrolysis of Nitrile 3-Chloro-4-fluorobenzonitrileNitrile can be synthesized from cheaper dichloro-precursors.[4]Two-step process; nitrile hydrolysis can be slow and may stall at the amide intermediate.[5]70-85% (overall)
Hydrolysis of Benzotrifluoride 3-Chloro-4-fluorobenzotrifluorideStarting material is a stable liquid.Hydrolysis requires forcing conditions (e.g., strong acid/catalyst), potentially leading to side reactions.[6]Variable, depends on conditions.
Carboxylation 2-Chloro-1-fluorobenzeneDirect introduction of the carboxyl group.Requires hazardous organolithium reagents at cryogenic temperatures or specialized catalyst systems; risk of isomer formation.[7][8]50-75%[7]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis. The questions are categorized by the synthetic intermediate or reaction type for ease of navigation.

Category 1: Hydrolysis Reactions (from Acyl Chloride or Nitrile)

Q1: My hydrolysis of 3-chloro-4-fluorobenzoyl chloride resulted in a low yield. What are the most probable causes?

A1: Low yield in this step is typically traced back to three factors: incomplete reaction, product loss during workup, or degradation.

  • Causality - Incomplete Reaction: The hydrolysis of an acyl chloride is vigorous. However, if the base (e.g., sodium hydroxide solution) is not sufficiently mixed or is added too slowly at a low temperature, the reaction may not go to completion.

  • Causality - Workup Losses: The product, 3-chloro-4-fluorobenzoic acid, has some solubility in water. During acidification, if the pH is not brought down sufficiently (target pH 1-2), the product will remain partially dissolved as its carboxylate salt.[3] Excessive washing with water can also lead to significant product loss.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Temperature Control: While the reaction is exothermic, ensure the temperature is maintained around 50-60°C to ensure completion without promoting side reactions.[3]

    • pH Control: After hydrolysis, cool the reaction mixture and acidify slowly with concentrated HCl until the pH is confirmed to be 1-2 with pH paper or a meter. This ensures complete precipitation of the carboxylic acid.

    • Washing: Wash the filtered solid with a minimal amount of ice-cold water to remove inorganic salts without dissolving a significant amount of the product.

Q2: I am attempting to hydrolyze 3-chloro-4-fluorobenzonitrile, but the reaction is very slow or seems to stop. What's wrong?

A2: Nitrile hydrolysis, whether under acidic or basic conditions, is notoriously slower than ester or acyl chloride hydrolysis. The primary intermediate is the corresponding amide, which can sometimes be difficult to hydrolyze further.

  • Causality - Reaction Conditions: Basic hydrolysis is often preferred as it is less likely to cause decomposition. However, it may require elevated temperatures (reflux) and prolonged reaction times (12-24 hours) to drive the reaction to completion.[5] Insufficient heating or reaction time is the most common reason for failure.

  • Causality - Biphasic Mixture: If the nitrile has poor solubility in the aqueous acid or base, the reaction rate will be limited by the interface between the two phases.

  • Troubleshooting Protocol:

    • Increase Temperature & Time: For basic hydrolysis with NaOH or KOH, ensure the mixture is maintained at a steady reflux for at least 16 hours. Monitor by TLC until the starting nitrile and intermediate amide spots are gone.[5]

    • Use a Co-solvent: Adding a water-miscible, high-boiling point co-solvent like ethylene glycol can help to homogenize the reaction mixture and increase the reaction temperature, accelerating the hydrolysis.

    • Switch to Acidic Conditions: As an alternative, refluxing in a strong acid like 50% H₂SO₄ can be effective. However, be aware of potential charring or other side reactions with sensitive substrates.

Category 2: Synthesis of Precursors

Q3: I am trying to synthesize 3-chloro-4-fluorobenzonitrile from 3,4-dichlorobenzonitrile via halogen exchange, but my yields are poor and I recover mostly starting material.

A3: The nucleophilic aromatic substitution of a chloride for a fluoride (a Halex reaction) is a demanding reaction that is highly sensitive to conditions, particularly the presence of water.

  • Causality - Inactive Fluoride Source: The fluoride source, typically spray-dried potassium fluoride (KF), must be completely anhydrous. Any residual water will hydrate the KF, drastically reducing its nucleophilicity and solubility in the reaction solvent.

  • Causality - Improper Solvent Choice: This reaction requires a polar, aprotic, high-boiling point solvent to dissolve the fluoride salt and facilitate the substitution. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are common choices.[4][9]

  • Causality - Catalyst Inefficiency: While not always required, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by helping to carry the fluoride anion into the organic phase.[9]

  • Troubleshooting Protocol:

    • Dry Reagents and Solvent: Dry the KF in a vacuum oven at >120°C for several hours before use. Use anhydrous solvent. Consider azeotropic removal of water from the KF/solvent mixture before adding the substrate.[9]

    • Optimize Temperature: The reaction typically requires high temperatures, often in the range of 150-220°C.

    • Use a Catalyst: Add 5-10 mol% of a phase-transfer catalyst like tetramethylammonium chloride or a phosphonium salt to accelerate the reaction.[4][10]

Category 3: Purification and Final Salt Formation

Q4: My synthesized 3-chloro-4-fluorobenzoic acid has a low melting point and appears discolored. How can I purify it effectively before making the sodium salt?

A4: Impurities from side reactions or unreacted starting materials can compromise the quality of your final product. The two most effective methods for purifying carboxylic acids are recrystallization and acid-base extraction.

  • Method 1: Recrystallization: This is excellent for removing small amounts of impurities with different solubility profiles.

    • Solvent Selection: The ideal solvent is one in which the acid is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water, or toluene, can be effective. The melting point of pure 3-chloro-4-fluorobenzoic acid is 133-136°C.[11]

  • Method 2: Acid-Base Extraction: This technique is ideal for separating the acidic product from neutral or basic impurities.

G start Crude Product (in Organic Solvent, e.g., EtOAc) add_base Extract with aq. NaHCO₃ or NaOH solution start->add_base separate1 Separate Layers add_base->separate1 org_layer Organic Layer: Neutral/Basic Impurities separate1->org_layer Path A aq_layer1 Aqueous Layer: This compound (dissolved) separate1->aq_layer1 Path B add_acid Acidify with conc. HCl to pH < 2 aq_layer1->add_acid precipitate Precipitation Occurs add_acid->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry final_product Pure 3-Chloro-4-fluorobenzoic Acid filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Q5: What is the most reliable method to prepare the final sodium salt with high purity?

A5: The conversion of the purified acid to its sodium salt is a simple neutralization. The key is to use stoichiometric amounts of base to avoid having excess acid or base in the final product.

  • Protocol for Salt Formation:

    • Dissolve one molar equivalent of pure 3-chloro-4-fluorobenzoic acid in a suitable solvent like ethanol or methanol.

    • Separately, prepare a solution of exactly one molar equivalent of sodium hydroxide in water.

    • Slowly add the sodium hydroxide solution to the stirred solution of the acid. You can monitor the pH, aiming for a final pH of ~7-8.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the solid this compound.

    • The resulting solid can be further dried in a vacuum oven to remove residual water and solvent.

Section 3: Reference Experimental Protocol

The following is a reliable, lab-scale protocol for the synthesis of 3-chloro-4-fluorobenzoic acid from its acyl chloride, which can then be converted to the sodium salt.

Protocol: Synthesis of 3-Chloro-4-fluorobenzoic Acid via Hydrolysis

Materials:

  • 3-chloro-4-fluorobenzoyl chloride (1.0 eq)

  • 50% Sodium hydroxide solution (w/w)

  • Concentrated Hydrochloric acid

  • Deionized water

  • Dichloromethane or Ethyl Acetate (for extraction, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2 grams of 3-chloro-4-fluorobenzoyl chloride to a mixture of 4 grams of 50% sodium hydroxide solution and 20 grams of water.[3]

  • Hydrolysis: Heat the mixture to 60°C with vigorous stirring. The reaction is exothermic. Maintain this temperature for 1 hour to ensure the hydrolysis is complete. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system).

  • Cooling: After the reaction is complete, allow the clear solution to cool to room temperature. Continue stirring for an additional 1-2 hours.[3]

  • Acidification & Precipitation: Place the flask in an ice bath to cool it further. Slowly and carefully, add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is 1. A dense white precipitate of 3-chloro-4-fluorobenzoic acid will form.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of dilute hydrochloric acid (pH ~2) and then with a small amount of ice-cold deionized water to remove residual salts.[3]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. A yield of over 90% is expected.[3] The melting point should be in the range of 133-136°C.[11]

References

  • Exploring the Chemical Properties and Synthesis of 3-Chloro-4-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG07o_nLrMM5nj_cVWRI2QO2nUG832uVb7tdthwqnSANJpNWXKFNX22ebxD-NUmcfCbpmfV9aOBuVzaYV6r6zmE6nMB7Z_3RW0J6l1MdL3AQGyJCZ3wIe7-7P7_3hDbphqzZZY5MLUynscrETsxFdnWRFYeCM9lq2fGb79K3uDDFkkFBi3GEWOBwSOMUeWbVso5QXcgrbcbERRb2nXVzD65zDD7p3hdKGoiBEeMcZz9xLXau6YK85XQSuYi5KH7MZKusr1kL5CRt3fY1w==]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [URL: https://journals.sagepub.com/doi/10.1177/1757913920979509]
  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents. [URL: https://patents.google.
  • 3-Chloro-4-fluorobenzoic acid Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/SynthesisCB8713824.htm]
  • The Chemistry Behind 3-Chloro-4-fluorobenzonitrile: Synthesis and Reactivity Insights. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIDENxaCmdvN_knwArwne7pv5tbSfL6DPA1bYISI3cug1-kAjeIQbKFApa1M9XqSoy2e_mEtZhP3i325pgrjjq6a9caXSsd2NhBucMTCzWLwYCgVjpUqUO3uy-Vv4AuTA4Zp-4-HI47KPY8HIvJYIqdZ8ENLcIIvjgFioOf506awBdfGfVK-3wOwMYRtsRWf7pwMmFlGdYT-92Y70TsXGPU3li5uR5XwXNfYur1EYkpLwvqnycSOry]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]
  • 3-Chloro-4-fluorobenzoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/403-16-7]
  • Preparation method for 4-fluorobenzoyl chloride. Google Patents. [URL: https://patents.google.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-chloro-substituted-benzoic-acids]
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.
  • 3-Chloro-4-fluorobenzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/403-16-7.html]
  • Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination. Journal of Fluorine Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002211390085049X]
  • Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20968270/]
  • 3-Chlorobenzonitrile. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Chlorobenzonitrile]
  • 3-Chloro-4-Fluorobenzoic Acid 98.0%(GC). PureSynth. [URL: https://www.puresynth.com/product/3-chloro-4-fluorobenzoic-acid-98-0-gc-cas-403-16-7-psg-001948]
  • 3-Chloro-4-fluorobenzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520989]
  • Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo101775s]
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [URL: https://www.researchgate.net/publication/375438831_Optimization_of_the_synthesis_process_for_3-chloro-4-fluoroaniline]
  • Hydrolysis of Nitriles. Organic Synthesis. [URL: https://www.organic-synthesis.org/procedure/hydrolysis-of-nitriles]
  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/asia.201600877]
  • Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Carboxylation-of-Aromatics-by-CO2-under-%E2%80%9CSi-Al-Based-Yue-Gao/929497e617d98d24950e33527b18991206f6b5b5]
  • Methyl 3-chloro-4-fluorobenzoate. Fluorochem. [URL: https://www.fluorochem.co.
  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0902]
  • (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. ResearchGate. [URL: https://www.researchgate.
  • 3-Chloro-4-fluorobenzotrifluoride. Chem-Impex. [URL: https://www.chemimpex.com/products/3-chloro-4-fluorobenzotrifluoride]
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap. [URL: https://www.patsnap.
  • Method for producing 3-chloro-4-fluorobenzotrifluoride. Google Patents. [URL: https://patents.google.
  • p-FLUOROBENZOIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0299]
  • 3-Chloro-4-fluorobenzotrifluoride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apo455834899]
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  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [URL: https://www.quickcompany.
  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02422a]
  • 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0012]
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Technical Support Center: Purification of 3-Chloro-4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-chloro-4-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity 3-chloro-4-fluorobenzonitrile, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document will delve into the causality behind experimental choices, offering robust protocols and troubleshooting solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-chloro-4-fluorobenzonitrile?

A1: The impurity profile of 3-chloro-4-fluorobenzonitrile is largely dependent on its synthetic route. A prevalent industrial synthesis involves a halogen-exchange (Halex) reaction, starting from 3,4-dichlorobenzonitrile.[2] Consequently, common impurities include:

  • Unreacted Starting Material: 3,4-dichlorobenzonitrile.

  • Over-fluorinated Side Product: 3,4-difluorobenzonitrile.

  • Isomeric Impurities: Positional isomers that may arise from the synthesis of the starting material.

  • Residual Solvents: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,3-dimethyl-2-imidazolone (DMI) are often used in the synthesis.[2]

Q2: My crude 3-chloro-4-fluorobenzonitrile is a discolored solid. What is the likely cause?

A2: Pure 3-chloro-4-fluorobenzonitrile is a white to off-white crystalline solid. Discoloration, often a yellow or brownish tint, typically indicates the presence of residual starting materials, side-products from the synthesis, or degradation products. These impurities can become trapped in the crystal lattice of the final product.

Q3: What is the most effective method for purifying 3-chloro-4-fluorobenzonitrile on a laboratory scale?

A3: For laboratory-scale purification of solid organic compounds like 3-chloro-4-fluorobenzonitrile, recrystallization is generally the most effective and widely used technique. It is a robust method for removing small amounts of impurities that are structurally similar to the target compound. For grossly impure samples, a preliminary purification by liquid-liquid extraction or column chromatography may be necessary.

Q4: Can I use distillation to purify 3-chloro-4-fluorobenzonitrile?

A4: While distillation is a viable purification method for liquids, it is less practical for solids like 3-chloro-4-fluorobenzonitrile at atmospheric pressure due to its relatively high melting point (69-71 °C).[3] Vacuum distillation could be an option, but recrystallization is generally simpler and more efficient for removing the types of impurities typically encountered.

Purification Strategies: A Deep Dive

The choice of purification strategy is dictated by the nature and quantity of the impurities present in your crude 3-chloro-4-fluorobenzonitrile. Below, we outline the most effective methods, from initial workup to final polishing.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique for the initial cleanup of a reaction mixture, separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5][6][7] This method is particularly useful for removing inorganic salts, water-soluble organic compounds, and highly polar impurities.

LLE_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_acid Wash with Dilute Acid (e.g., 1M HCl) dissolve->wash_acid Removes basic impurities wash_base Wash with Dilute Base (e.g., Sat. NaHCO3) wash_acid->wash_base Removes acidic impurities wash_brine Wash with Brine wash_base->wash_brine Removes residual water dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Crude Purified Product concentrate->end

Caption: Liquid-liquid extraction workflow for initial purification.

  • Dissolution: Dissolve the crude 3-chloro-4-fluorobenzonitrile in a suitable organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane.

  • Aqueous Washes: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Dilute Acid (e.g., 1M HCl): To remove any basic impurities.

    • Dilute Base (e.g., saturated NaHCO₃ solution): To remove any acidic impurities.

    • Brine (saturated NaCl solution): To reduce the solubility of the organic product in the aqueous phase and aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified solid.

Recrystallization: Achieving High Purity

Recrystallization is the gold standard for purifying solid organic compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath Induces further crystallization vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

  • Solvent Selection: Begin by testing the solubility of a small sample of your crude 3-chloro-4-fluorobenzonitrile in various solvents. Good candidates include methanol, ethanol, isopropanol, and mixed solvent systems like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. Impurities are depressing the melting point.Use a lower-boiling point solvent. Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed.
No Crystals Form Upon Cooling The solution is not saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure compound if available.
Low Recovery of Crystals Too much solvent was used for recrystallization. The compound is significantly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Choose a solvent in which the compound has lower solubility at cold temperatures.
Persistent Discoloration After Recrystallization The colored impurity has similar solubility to the product.Perform a second recrystallization, potentially with the addition of activated charcoal. Consider column chromatography for more challenging separations.

Purity Assessment: Validating Your Success

After purification, it is essential to assess the purity of your 3-chloro-4-fluorobenzonitrile. A combination of analytical techniques should be employed for a comprehensive evaluation.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of your sample and to monitor the progress of a purification. A single spot on the TLC plate under different solvent systems is a good indication of high purity.

Melting Point Analysis

A sharp melting point range that is close to the literature value (69-71 °C) is a strong indicator of high purity.[3] Impurities will typically broaden and depress the melting point range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for determining the purity of a sample. A reverse-phase C18 column is a good starting point for method development.

Suggested Starting HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents and closely related halogenated benzonitriles.

Suggested Starting GC-MS Parameters:

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI) mode

References

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. [Link]

  • Biotage. How can I improve my liquid-liquid extraction process?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Chloro-4-fluorobenzonitrile: Synthesis and Reactivity Insights. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

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Technical Support Center: Purification of Sodium 3-Chloro-4-fluorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of sodium 3-chloro-4-fluorobenzoate. This guide is designed for professionals in research and drug development, offering field-proven insights and solutions to common challenges encountered during the recrystallization of this key intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Due to its ionic salt character, water is the most effective and recommended single-solvent system. This compound exhibits high solubility in hot water and significantly lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[1] For compounds with acidic or basic functionalities, crystallizing them as salts can be a highly effective purification strategy.[2] The use of non-polar organic solvents is generally not recommended as the compound's polarity will lead to poor solubility.

Q2: What are the potential impurities I might encounter?

A2: Impurities can stem from the synthesis of the parent 3-chloro-4-fluorobenzoic acid. Common impurities may include unreacted starting materials, such as 3-chloro-4-fluorobenzoyl chloride, or isomers like 4-chloro-3-fluorobenzoic acid which can be difficult to separate due to similar boiling points.[3][4] The recrystallization process is designed to remove impurities that have different solubility profiles from the desired product.

Q3: What safety precautions should be taken when handling this compound and performing the recrystallization?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][6]

  • Ventilation: Perform all operations in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Handling: Avoid direct contact with skin and eyes as it may cause irritation.[7] Wash hands thoroughly after handling.[5] In case of contact, rinse the affected area with plenty of water.[8]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experimental workflow.

Q1: Problem - The compound won't fully dissolve in the boiling solvent, even after adding a significant amount.

A1: Cause & Solution This indicates the presence of insoluble impurities. Adding excessive solvent to dissolve these will result in a very poor yield of your final product. The correct procedure is to perform a hot filtration.

  • Solution Protocol:

    • Dissolve the impure this compound in the minimum amount of near-boiling water required to dissolve the bulk of the product.

    • Keep the solution hot to prevent premature crystallization. You can pre-warm your filtration apparatus (gravity filter funnel and receiving flask) with steam or in an oven.[9]

    • Pour the hot solution through a fluted filter paper in a stemless funnel to remove the insoluble impurities.[9]

    • The clarified, hot filtrate is then allowed to cool as per the standard recrystallization protocol.

Q2: Problem - After cooling the solution, no crystals have formed.

A2: Cause & Solution This is a common issue that can arise from two primary causes: using too much solvent or the solution being supersaturated.

  • Solution 1 (Too Much Solvent): If an excessive volume of solvent was used, the solution may not be saturated enough for crystals to form even when cold.[10]

    • Gently heat the solution to boil off a portion of the solvent. Reduce the volume by 20-30% and then attempt to cool it again.[11]

  • Solution 2 (Supersaturation): The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should. Crystal growth requires a nucleation point to begin.[10]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation.[11]

    • Seeding: If available, add a single, tiny "seed crystal" of pure this compound to the solution to initiate crystallization.[9]

    • Further Cooling: If crystals still do not form, place the flask in an ice-water bath to further decrease the solubility of the compound.[9]

Q3: Problem - The product has separated as an oily liquid instead of solid crystals.

A3: Cause & Solution This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point.[11]

  • Solution Protocol:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount (10-15% of the total volume) of additional hot solvent to the solution.[11]

    • Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in paper towels or placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling favors the formation of well-ordered crystals over an oil.[10]

Q4: Problem - The final product is off-color (e.g., yellow or brown).

A4: Cause & Solution This is due to the presence of colored, often polymeric or highly conjugated, impurities that co-precipitate with your product.

  • Solution Protocol:

    • Re-dissolve the impure crystals in the minimum amount of hot water.

    • Allow the solution to cool slightly from boiling to prevent violent bumping.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[9]

    • Gently boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration as described in Troubleshooting Q1 to remove the charcoal.

    • Allow the decolorized filtrate to cool and crystallize.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound using water as the solvent.

1. Dissolution:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask is crucial as its sloped sides reduce solvent evaporation and help prevent loss of product during swirling.

  • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.[9]

  • Begin heating a separate beaker of deionized water.

  • Add a small amount of the hot water to the flask containing the solid to create a slurry.[9]

  • While stirring and gently heating the flask, add more hot water in small portions until the solid has just completely dissolved. Avoid adding a large excess of water to ensure a good recovery yield.[12]

2. Hot Filtration (Optional - If Insoluble Impurities are Present):

  • If you observe that the bulk of your product has dissolved but some particulate matter remains, perform a hot gravity filtration as detailed in the Troubleshooting Guide (Q1).

3. Cooling and Crystallization:

  • Once the solid is fully dissolved, cover the mouth of the Erlenmeyer flask with a watch glass. This prevents solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, purer crystals.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[12]

4. Isolation and Washing:

  • Set up a Büchner funnel with a piece of filter paper for vacuum filtration.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.[9]

  • Pour the cold slurry of crystals into the funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to their surface. Using ice-cold solvent minimizes the loss of the desired product.[12]

5. Drying:

  • Allow the vacuum to pull air through the crystals for several minutes to help them dry.

  • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Summary Table

The following table provides a representative example of data from a typical recrystallization experiment.

ParameterValueNotes
Starting Material10.0 g (Crude)Assumed purity of ~95%
SolventDeionized WaterIdeal for polar salts
Solvent Volume (Hot)~ 40 mLAdded until just dissolved
Cooling Temperature0-5 °CAchieved with an ice-water bath
Recovered Yield 8.1 g 85% Recovery (Corrected for purity)
Final Purity (Assay)>99.5%Determined by HPLC or other analytical method
AppearanceWhite Crystalline SolidFree of discoloration and insoluble matter

Process Visualization

The following diagram illustrates the logical workflow for the recrystallization process, including key decision points.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Start with Crude This compound B Add Minimum Hot Water to Dissolve A->B C Insoluble Impurities Present? D Perform Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Isolate via Vacuum Filtration F->G H Wash with Ice-Cold Water G->H I Dry Crystals H->I J Pure Product I->J

Caption: Recrystallization workflow for this compound.

References

  • University of York, Department of Chemistry. Problems with Recrystallisations.[Link]

  • Unknown.
  • LibreTexts Chemistry. 3.6F: Troubleshooting.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]

  • Unknown.
  • Google Patents.JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.
  • PubChem. Sodium 3-fluorobenzoate.[Link]

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • PubChem. 3-Chloro-4-fluorobenzoic acid.[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Google Patents.EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

Sources

Technical Support Center: Troubleshooting Fluorobenzoate Salt Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic laboratory proficiency but requires specific physicochemical insight into fluorinated aromatic systems.

Executive Summary & Diagnostic Workflow

The Problem: Researchers often assume that converting a fluorobenzoic acid to its salt form (e.g., Sodium 4-fluorobenzoate) guarantees aqueous solubility. However, fluorobenzoates frequently precipitate unexpectedly in biological buffers (PBS, TBS) or stock solutions.

The Root Cause: This is rarely a "bad batch" of chemical. It is usually a convergence of three physicochemical factors:

  • The "Fluorine Paradox": Fluorine is electronegative (polar) but non-polarizable (hydrophobic). It increases lipophilicity (LogP) and strengthens crystal lattice packing (high melting point), creating a "brick dust" molecule that resists dissolution.

  • pKa Proximity: The pKa of fluorobenzoic acids (3.2 – 4.2) is often closer to experimental pH ranges than assumed, leading to invisible protonation and precipitation.

  • Common Ion Effect: High sodium concentrations in buffers can force the equilibrium back toward the undissolved salt.

Diagnostic Decision Tree

Use the following workflow to identify your specific failure mode.

TroubleshootingFlow Start START: Solution is Cloudy/Precipitated CheckpH Step 1: Measure pH of Supernatant Start->CheckpH pH_Low pH < pKa + 2 CheckpH->pH_Low Acidic pH_High pH > pKa + 2 CheckpH->pH_High Neutral/Basic Action_Acid ROOT CAUSE: Protonation Action: Adjust pH > 6.0 pH_Low->Action_Acid CheckBuffer Step 2: Check Buffer Composition pH_High->CheckBuffer HighSalt High Na+ (e.g., >150mM NaCl) CheckBuffer->HighSalt Saline/PBS LowSalt Low/No Salt CheckBuffer->LowSalt Water/Low Buffer Action_CommonIon ROOT CAUSE: Common Ion Effect Action: Switch to K+ salt or lower ionic strength HighSalt->Action_CommonIon CheckTemp Step 3: Check Temperature/Isomer LowSalt->CheckTemp Isomer4 Isomer is 4-Fluorobenzoate CheckTemp->Isomer4 Para-isomer Isomer2 Isomer is 2-Fluorobenzoate CheckTemp->Isomer2 Ortho-isomer Action_Lattice ROOT CAUSE: High Lattice Energy Action: Add 5% DMSO or use Meglumine salt Isomer4->Action_Lattice Isomer2->Action_Acid Re-check pH

Figure 1: Diagnostic logic for identifying the cause of fluorobenzoate precipitation. Note that 4-fluorobenzoate presents unique lattice energy challenges compared to the 2-isomer.

Critical Analysis & Troubleshooting Protocols

Issue A: The pH Trap (Protonation)

The Science: Solubility is pH-dependent. The "Salt" is only soluble if it remains ionized. If the pH drops below the species' pKa, the equilibrium shifts toward the non-ionized free acid, which has extremely low water solubility (often <1 mg/mL).

Crucial Data Point: The position of the fluorine atom drastically changes pKa due to inductive effects.

CompoundpKa (approx)Solubility Risk at pH 4.0Solubility Risk at pH 7.4
2-Fluorobenzoic acid 3.27Low (Mostly ionized)Negligible
3-Fluorobenzoic acid 3.86Moderate (~40% non-ionized)Low
4-Fluorobenzoic acid 4.14CRITICAL (~50% non-ionized)Low

Protocol 1: The "pH Swing" Test Use this to confirm if pH is the culprit.

  • Prepare a 10 mL aliquot of your cloudy suspension.

  • Add 100 µL of 1M NaOH (or KOH) while stirring.

  • Observation:

    • Immediate Clearing: The issue was protonation. Your working pH was too close to the pKa.

    • Remains Cloudy: The issue is Lattice Energy or Salting Out (Proceed to Issue B).

  • Fix: Ensure your buffer capacity is sufficient to maintain pH > 6.0. Avoid unbuffered water, as CO2 absorption can drop pH to ~5.5, precipitating 4-fluorobenzoate.

Issue B: The "Brick Dust" Lattice (Isomer Specificity)

The Science: 4-Fluorobenzoic acid (para) has a significantly higher melting point (~184°C) than 2-fluorobenzoic acid (~123°C). The symmetry of the para-isomer allows for tight crystal packing (pi-stacking enhanced by fluorine), creating a high lattice energy barrier. Water molecules struggle to break this lattice at room temperature.

Protocol 2: Cosolvent "Wetting" If pH adjustment failed, use this method to overcome lattice energy.

  • Weigh the solid fluorobenzoic acid/salt.

  • Do NOT add water first.

  • Dissolve the solid in a minimal volume of DMSO or Ethanol (Target 1-5% of final volume).

    • Why? The organic solvent disrupts the crystal lattice more effectively than water.

  • Slowly add the aqueous buffer to the organic concentrate while vortexing.

    • Note: Doing this in reverse (adding organic to water) often results in rapid precipitation.

Issue C: The Common Ion Effect (Salting Out)

The Science: If you are dissolving Sodium Fluorobenzoate into Sodium Phosphate Buffered Saline (PBS), you are fighting the Solubility Product Principle (


).


PBS contains ~150 mM

. This high concentration of sodium forces the equilibrium to the left, precipitating the salt.

Protocol 3: Counter-Ion Exchange Switching the salt form often solves "Salting Out."

  • Switch to Potassium: Use Potassium Phosphate buffer instead of Sodium Phosphate. Potassium salts of benzoates are generally more soluble due to the larger ionic radius of K+ disrupting the water structure differently.

  • Switch to Organic Salts (Meglumine/Tris):

    • React the free acid with 1 equivalent of N-Methyl-D-glucamine (Meglumine) or Tris .

    • These bulky organic counter-ions prevent the tight crystal packing observed with Na+ salts.

Frequently Asked Questions (FAQs)

Q: I am using 4-fluorobenzoic acid as a tracer. Why does it dissolve in hot water but precipitate when it cools? A: This is classic behavior for compounds with high lattice energy (like the para-isomer). The heat provides the energy to break the crystal lattice (endothermic dissolution). Upon cooling, the lattice energy dominates the hydration energy, and the crystal reforms. Fix: You must maintain the solution at room temperature using a cosolvent (5% Ethanol) or keep the pH well above 6.0 to maximize ionization, which prevents the crystal lattice from reforming.

Q: Can I use Cyclodextrins to improve solubility? A: Yes. Fluorinated aromatics have a high affinity for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Protocol: Prepare a 10% (w/v) HP-β-CD solution in water before adding your fluorobenzoate. The fluorine atom will dock into the cyclodextrin cavity, shielding the hydrophobic ring from the water while the outer hydroxyls of the CD maintain solubility.

Q: Why is my 2-fluorobenzoate solution clear, but my 4-fluorobenzoate solution at the same concentration is cloudy? A: As detailed in the "Critical Analysis" section, 2-fluorobenzoate is significantly more soluble (approx. 7x more soluble in cold water) due to:

  • Lower Melting Point: Easier to break the crystal lattice.

  • Lower pKa: It remains fully ionized at lower pH levels where the 4-isomer begins to protonate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

    • Context: Authoritative source on the lipophilicity changes and lattice effects induced by fluorine substitution.
  • BenchChem Technical Support. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem Technical Guides. Link

    • Context: Source for specific pKa values (2-F: 3.27, 4-F: 4.14) used in the pH troubleshooting module.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Link

    • Context: Foundational text on the relationship between pKa, pH, and intrinsic solubility ( ) in drug development.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Context: Supports the protocol for Counter-Ion Exchange (Meglumine/Tris) to overcome common ion effects.

Sources

Minimizing defluorination side reactions in benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #882-F | Topic: Minimizing Defluorination Side Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Scope & Critical Context

You are accessing this guide because you are observing fluorine loss (defluorination) during the synthesis of fluorinated benzoic acids or esters. This is a high-stakes failure mode in drug discovery; fluorine is often positioned to block metabolic hot-spots (e.g., P450 oxidation), and its loss renders the molecule pharmacologically inert or toxic.

Defluorination rarely happens "by accident"—it is driven by specific mechanistic pathways that you must actively suppress. This guide isolates the three most common synthetic routes and their specific defluorination triggers.

Module 1: The Lithiation/Metallation Route

Context: You are attempting to convert a fluorinated aryl halide (Ar-Br/I) to a benzoate via Lithium-Halogen exchange followed by


 quench.
The Problem: The "Benzyne" Trap

User Complaint: "I am getting low yields, and my LCMS shows a mass corresponding to a dimer or a regioisomer where the carboxylic acid is in the wrong place."

Root Cause: When you treat a fluorobenzene with standard alkyl lithiums (


), the reagent acts as a base  rather than a nucleophile. Instead of exchanging the halogen, it deprotonates the position ortho to the fluorine (the most acidic proton). This leads to the elimination of Li-F, forming a highly reactive benzyne  intermediate.

The Mechanism of Failure:

  • Ortho-Lithiation: The base removes the proton next to the F atom.

  • Elimination: The unstable species ejects LiF to form benzyne.

  • Uncontrolled Coupling: The benzyne reacts indiscriminately with nucleophiles or dimerizes.

BenzyneTrap cluster_0 Standard Conditions (Failure Mode) cluster_1 Corrective Action (Turbo-Grignard) Start Fluoro-Aryl Halide OrthoLi Ortho-Lithiation Start->OrthoLi Deprotonation (Faster than Exchange) Exchange I/Mg Exchange Start->Exchange Fast Exchange (-78°C to -40°C) nBuLi n-BuLi (Strong Base) Benzyne BENZYNE (Reactive) OrthoLi->Benzyne - LiF (Elimination) Trash Tars / Dimers / Wrong Isomer Benzyne->Trash Polymerization Turbo iPrMgCl·LiCl (Turbo Grignard) Product Fluorobenzoate Exchange->Product + CO2

Figure 1: The competition between desired halogen exchange and fatal benzyne formation.

Troubleshooting Protocol
  • Stop using n-BuLi. The basicity is too high relative to its nucleophilicity.

  • Switch to "Turbo-Grignards" (

    
    ). 
    
    • Why? The LiCl breaks up the magnesium aggregates, creating a more reactive monomeric species. This increases the rate of Halogen-Magnesium exchange significantly, allowing it to outcompete the proton abstraction (ortho-lithiation) that leads to defluorination [1].

  • Temperature Control: Perform the exchange at -40°C to -20°C . Standard Grignards often require room temp to initiate, which is hot enough to trigger LiF elimination. Turbo-Grignards work at lower temperatures.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: You are trying to introduce a carboxylate equivalent (like cyanide) or displace a leaving group on a ring that also contains fluorine.

The Problem: Fluorine is the "Fastest" Leaving Group

User Complaint: "I tried to displace the chloride with a nucleophile, but the fluorine fell off instead."

Root Cause: In


 reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Because fluorine is the most electronegative atom, it pulls electron density effectively, stabilizing this intermediate better than chlorine or bromine.
  • Rule of Thumb: In classical

    
    , reactivity order is F >> Cl ≈ Br > I .
    

Corrective Action: If you need to displace a Cl/Br in the presence of F:

  • Do NOT use classical

    
     conditions  (strong nucleophile, heat). You will almost always lose the fluorine.
    
  • Pivot to Transition Metal Catalysis. Palladium or Nickel catalysis reverses the reactivity order.

    • Pd-Catalysis Order: I > Br > Cl >> F .

    • By using a Pd-catalyzed cyanation or carbonylation, the catalyst will insert into the C-Cl/Br bond and leave the C-F bond untouched.

Module 3: Transition Metal Catalysis (Carbonylation)

Context: You are using Pd-catalyzed carbonylation (Ar-X + CO + ROH


 Ar-COOR) to synthesize the benzoate.
The Problem: Oxidative Addition into C-F

User Complaint: "My reaction works, but I see 5-10% defluorinated byproduct (hydrodefluorination)."

Root Cause: While rare, Palladium can activate C-F bonds, especially if the catalyst is highly electron-rich and the C-F bond is activated by other electron-withdrawing groups. Furthermore, if you use formate as a CO source, you generate hydrides that can reduce the C-F bond.

Troubleshooting Matrix
VariableRecommendationMechanistic Reason
Ligand Use Biaryl Phosphines (e.g., Xantphos, SPhos).Bulky ligands favor the larger Halogen (Br/Cl) and make the metal center too sterically crowded to approach the small C-F bond [2].
CO Source Use CO gas or Molybdenum Carbonyl . Avoid Formates.Formic acid/formates generate Pd-H species, which are notorious for hydrodefluorination (replacing F with H).
Base Use mild bases (

or

).
Strong alkoxide bases can trigger background

side reactions on fluorinated rings.
Validated Protocol: Turbo-Grignard Carboxylation

Use this method for converting Fluorinated Aryl Iodides/Bromides to Benzoates without defluorination.

Reagents:

  • Substrate: Fluoro-aryl bromide (

    
     equiv)
    
  • Reagent:

    
     (Turbo Grignard) (
    
    
    
    equiv) - Commercial solution usually 1.3M in THF.
  • Electrophile:

    
     (gas, dried through 
    
    
    
    column).

Step-by-Step:

  • Drying: Flame-dry a 3-neck flask under Argon. Moisture kills the Grignard and leads to protonation (which looks like defluorination if you aren't careful with analysis).

  • Solvation: Dissolve substrate in anhydrous THF (

    
     M).
    
  • Cooling: Cool to -20°C . Note: Do not go to -78°C unless using n-BuLi. Turbo-Grignard exchange is slow at -78°C.

  • Exchange: Add

    
     dropwise over 10 minutes.
    
  • Monitoring: Stir at -20°C for 30-60 mins. Pull an aliquot and quench with

    
    . Analyze by NMR.
    
    • Success: You see Deuterium incorporation at the halide position.

    • Failure: You see starting material (wait longer) or H-incorporation (wet solvent).

  • Carboxylation: Once exchange is complete, bubble dry

    
     gas into the solution through a wide-bore needle. The exotherm should be controlled.
    
  • Workup: Quench with 1M HCl. Extract with EtOAc.

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Fluoro-Aryl Halide to Benzoate CheckFG Are sensitive FGs present? (Nitro, Ester, Ketone) Start->CheckFG YesFG Yes (Nitro/Ester) CheckFG->YesFG Yes NoFG No (Only F, Cl, Br, Alkyl) CheckFG->NoFG No MethodPd Use Pd-Catalyzed Carbonylation (Avoids attacking sensitive FGs) YesFG->MethodPd CheckHalide Leaving Group Identity? NoFG->CheckHalide IsIodide Iodide (I) CheckHalide->IsIodide I IsBromide Bromide (Br) CheckHalide->IsBromide Br MethodTurbo Use Turbo-Grignard (iPrMgCl·LiCl) + CO2 Quench IsIodide->MethodTurbo Fast Exchange IsBromide->MethodTurbo Moderate Exchange Warning WARNING: Do NOT use n-BuLi (Risk of Benzyne/Defluorination) IsBromide->Warning If using standard Li reagents

Figure 2: Workflow for selecting the synthetic route that minimizes side reactions.

References
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

  • Bannwart, L., et al. (2014). Palladium-Catalyzed Carbonylation of Aryl Halides: A Practical Guide. Organic Process Research & Development.

  • Sneddon, H. F. (2012). A Guide to Solvents and Reagents for Process Chemists. Green Chemistry. (Context on Fluorine leaving group ability in SnAr).

Color removal from crude sodium 3-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Sodium 3-Chloro-4-Fluorobenzoate

Subject: Troubleshooting Color Removal & Purification Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Context of Purity

This compound (CAS: 1421761-18-3) is a critical intermediate, often employed in the synthesis of fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin). In drug development, color is not merely an aesthetic defect; it is a "Check Engine" light for chemical purity.

Yellow or brown discoloration in this compound typically indicates the presence of:

  • Oxidation Byproducts: Quinones or phenolic coupling products formed during the oxidation of the toluene precursor.

  • Regioisomers: Trace amounts of 2-chloro-4-fluoro derivatives which may have different oxidation potentials.

  • Metal Contaminants: Iron or copper salts carried over from catalytic cycles.

This guide provides a tiered approach to decolorization, prioritizing yield retention and regulatory compliance.

Module 1: Diagnostic & Decision Matrix

Before initiating a protocol, determine the state of your material and your end-goal.

Q: Is your material currently a solid crude salt or an aqueous reaction mixture?

  • Solid Crude: Proceed to Protocol A .

  • Aqueous Mixture (Post-Hydrolysis): Proceed to Protocol B .

Q: What is the final form required?

  • Pure Free Acid (3-chloro-4-fluorobenzoic acid): The most effective purification route (See Protocol C ).

  • Pure Sodium Salt: Requires careful crystallization after carbon treatment.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: Activated Carbon Adsorption (Aqueous Phase)

Best for: General removal of organic chromophores from the sodium salt solution.

The Mechanism: Activated carbon acts via van der Waals forces. The aromatic ring of the benzoate adsorbs to the graphene-like sheets of the carbon, but bulky polymeric colored impurities are often trapped in the meso- and macropores.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude this compound in deionized water.

    • Target Concentration: 10–15% w/v. High viscosity impedes diffusion into carbon pores.

    • pH Check: Ensure pH is > 8.[1]0. If the pH is too low, the free acid may precipitate, contaminating the carbon cake.

  • Thermal Activation: Heat the solution to 60–70°C .

    • Why? Higher temperature reduces viscosity and increases mass transfer rates, though it slightly decreases equilibrium adsorption capacity. 65°C is the "Goldilocks" zone.

  • Carbon Addition: Add Activated Carbon (Powdered) .

    • Dosage: Start with 5% w/w relative to the mass of the crude salt.

    • Type: Use steam-activated carbon with a high methylene blue index (mesoporous) for removing medium-sized color molecules.

  • Contact Time: Agitate vigorously for 30–45 minutes .

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.

    • Critical: Do not let the solution cool during filtration to prevent premature crystallization.

Protocol B: The "Acid-Base Swing" (Deep Purification)

Best for: Stubborn color removal when Carbon alone fails. This leverages the solubility difference between the salt and the free acid.

  • Alkaline Carbon Treat: Perform Protocol A (Steps 1–5).

  • Acidification: Slowly add concentrated HCl (37%) to the filtrate while stirring.

    • Target pH: 1.0 – 2.0.

    • Observation: The 3-chloro-4-fluorobenzoic acid will precipitate as a white solid.[2]

  • Isolation: Filter the solid acid and wash with cold water.

    • Mechanism:[3] Many colored impurities remain soluble in the acidic mother liquor, effectively "washing" the color away from the crystal lattice.

  • Resalting (Optional): If the sodium salt is the required final form, resuspend the wet cake in water and titrate with NaOH (aq) to pH 7.5, then evaporate or spray dry.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and purification logic.

PurificationWorkflow cluster_legend Key Mechanism Start Crude Sodium 3-chloro-4-fluorobenzoate Dissolve Dissolve in Water (15% w/v, pH > 8) Start->Dissolve Heat Heat to 65°C Dissolve->Heat Carbon Add Activated Carbon (5% w/w) Heat->Carbon Filter Filter Hot (Celite Pad) Carbon->Filter CheckColor Is Filtrate Colorless? Filter->CheckColor Acidify Acidification (HCl to pH 1) *Precipitates Free Acid* CheckColor->Acidify No (Color persists) Evap Evaporation / Crystallization CheckColor->Evap Yes (Salt required) Wash Filter & Wash Acid Cake (Removes Mother Liquor Impurities) Acidify->Wash Resalt Resalt with NaOH (If Salt form required) Wash->Resalt Resalt->Evap Final Pure White Product Evap->Final

Caption: Figure 1. Integrated purification workflow showing the "Acid-Base Swing" as a contingency for stubborn discoloration.

Module 4: Technical FAQs & Troubleshooting

Q1: The filtrate was clear, but color returned after drying the salt. Why?

  • Diagnosis: This is likely oxidative instability . If the pH of the final salt is too high (>9.0) or if phenolic impurities were not fully removed, they can oxidize in air during the drying process to form quinones.

  • Fix: Ensure the final pH is neutral (7.0–7.5) before drying. Dry under vacuum or nitrogen atmosphere at moderate temperatures (<60°C).

Q2: Carbon fines are passing through the filter, contaminating the product.

  • Diagnosis: The carbon particle size is too small, or the filter cake is cracked.

  • Fix: Use a "Pre-coat" technique.

    • Mix Celite 545 (diatomaceous earth) with water.

    • Pass this through your filter press/funnel first to build a protective bed.

    • Filter your carbon slurry through this bed. The Celite traps the fines.

Q3: I have low yield after the Acid-Base Swing.

  • Diagnosis: 3-chloro-4-fluorobenzoic acid has some water solubility (approx. 0.4 g/L at 20°C), which increases significantly with temperature.

  • Fix:

    • Cool Down: Chill the acidified slurry to 0–5°C before filtration.

    • Salting Out: Add NaCl (10% w/v) to the acidic mixture to increase ionic strength and force the organic acid out of solution (Common Ion Effect).

Q4: Can I use oxidative bleaching (Bleach/Peroxide) instead of Carbon?

  • Warning: Not Recommended.

  • Reasoning: While sodium hypochlorite (NaOCl) is effective for dyes, using it on this intermediate carries a high risk of electrophilic aromatic substitution , potentially adding an extra chlorine atom to the ring (forming dichlorofluorobenzoic acid impurities). Stick to adsorption (Carbon) or exclusion (Crystallization).

Module 5: Data Summary

ParameterRecommended RangeImpact of Deviation
Carbon Dosage 3.0 – 5.0% w/w<3%: Incomplete decolorization.>10%: Yield loss (adsorption of product).
Treatment Temp 60°C – 70°C<50°C: Slow kinetics.>80°C: Risk of decarboxylation (rare but possible).
Contact Time 30 – 60 mins>2 hrs: Impurities may desorb; carbon breakdown.
Precipitation pH 1.0 – 2.0>3.0: Incomplete precipitation (Yield loss).

References

  • Synthesis and Properties: "3-Chloro-4-fluorobenzoic acid." PubChem, National Library of Medicine. Link

  • Purification Methodology: Schiemann, G., & Winkelmüller, W. "p-Fluorobenzoic Acid." Organic Syntheses, Coll.[4] Vol. 2, p. 299 (1943).[4] (Describes the standard alkali-carbon-acid purification cycle for fluorobenzoic derivatives). Link

  • Industrial Process Patent: "Process for the preparation of 3-chloro-4-fluorobenzoyl chloride."[5] Google Patents (EP0922693B1). (Discusses the synthesis and purification of the acid precursor). Link

  • Adsorption Kinetics: "Activated Carbon - A 'Dark Horse' in Purification Processes." Cobetter Filtration. (General reference for carbon filtration mechanics in pharma intermediates). Link

Sources

Technical Support Center: Troubleshooting Filtration of Fine Benzoate Salt Precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges associated with the filtration of fine benzoate salt precipitates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in separating and purifying these often-fine and challenging crystalline materials. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable solutions to common filtration bottlenecks.

Introduction: The Challenge of Fine Benzoate Salt Filtration

Benzoate salts, crucial intermediates and active pharmaceutical ingredients (APIs), are frequently produced via crystallization.[1] However, the crystallization process can yield fine, small particles that pose significant filtration challenges.[2] These fine precipitates can lead to slow filtration rates, clogged filter media, and difficulties in achieving the desired product purity and dryness.[2][3][4] This guide provides a structured approach to troubleshooting these issues, focusing on both remediation of existing problems and proactive measures to prevent their occurrence.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the filtration of fine benzoate salt precipitates in a practical Q&A format.

Issue 1: Slow Filtration Rate and Clogged Filter Media

Question: My filtration process for a benzoate salt is extremely slow, and the filter cloth seems to be clogging (blinding) almost immediately. What are the likely causes and how can I fix this?

Answer: This is a classic problem when dealing with fine particles. The small size of the benzoate salt crystals allows them to penetrate the pores of the filter medium, leading to a rapid increase in filtration resistance.[5]

Immediate Corrective Actions:

  • Filter Cloth Inspection and Selection:

    • Inspect for Blinding: First, visually inspect the filter cloth for any signs of clogging or damage.[3]

    • Select Appropriate Pore Size: Ensure the filter cloth's pore size is appropriate for your particle size distribution. A cloth with a pore size that is too large will allow fines to pass through, while one that is too small will blind quickly.[6]

  • Optimize Slurry Feed Pressure and Concentration:

    • Reduce Initial Feed Pressure: High initial pressure can compact the fine particles against the filter medium, forming a dense, impermeable cake.[3] Start with a lower feed pressure and gradually increase it as a stable filter cake forms.

    • Ensure Consistent Slurry Concentration: A consistent slurry feed is crucial for forming a uniform filter cake.[3]

Proactive & Advanced Solutions:

  • Pre-treatment with Flocculants: Consider adding a flocculant to the slurry before filtration. Flocculants encourage fine particles to agglomerate into larger, more easily filterable clusters.[6]

  • Employ Filter Aids: Filter aids are materials like diatomaceous earth, perlite, or cellulose that are added to the slurry or used as a pre-coat on the filter cloth.[7][8][9] They work by creating a porous, permeable structure within the filter cake, which facilitates faster liquid drainage and prevents blinding of the filter cloth.[7][8]

    • Body Feed: Adding the filter aid directly to the slurry increases the permeability of the entire filter cake.[10][11]

    • Pre-coating: Applying a thin layer of filter aid to the filter cloth before starting the filtration prevents fine particles from directly contacting and clogging the cloth.[8]

Filter Aid Type Key Characteristics Primary Applications
Diatomaceous Earth (DE) Porous structure, high surface area, chemically stable.[9]Fine filtration, pre-coating applications in pharmaceutical and food industries.[7][9]
Perlite Lightweight, porous, chemically inert.[7][9]Improving cake porosity, suitable for medium-viscosity liquids.[7][9]
Cellulose Biodegradable, effective for high-viscosity liquids.[7][9]Pharmaceutical and food applications where organic filter aids are preferred.[9][11]
Issue 2: Uneven or Poorly Formed Filter Cake

Question: The filter cake of my benzoate salt is uneven, leading to inconsistent washing and drying. What causes this and how can I achieve a more uniform cake?

Answer: Uneven cake formation is often a result of inconsistent slurry distribution or issues with the filtration setup. This can lead to inefficient washing as the wash liquid will follow the path of least resistance, bypassing denser areas of the cake.[12]

Immediate Corrective Actions:

  • Check Slurry Distribution: Ensure the slurry is fed into the filter press in a way that allows for even distribution across the filter plates.[3]

  • Inspect Filter Plates and Cloths: Make sure the filter plates are properly aligned and the filter cloths are lying flat without any wrinkles.[6]

Proactive & Advanced Solutions:

  • Control Crystallization for Optimal Particle Size and Shape: The most effective way to ensure a good filter cake is to control the crystallization process itself to produce larger, more uniform crystals.[13]

    • Seeding: Introducing seed crystals can help control nucleation and promote the growth of larger, more uniform crystals.[14]

    • Solvent Selection: The choice of solvent can significantly influence crystal morphology.[15][16][17][18]

    • Controlled Cooling/Antisolvent Addition: Slow and controlled cooling or antisolvent addition rates can favor crystal growth over nucleation, resulting in larger particles.[2]

Issue 3: High Moisture Content in the Filter Cake

Question: After filtration, my benzoate salt filter cake is still very wet, making the drying process long and inefficient. How can I improve the dewatering of the cake?

Answer: High moisture content can be due to several factors, including the properties of the fine particles, insufficient filtration pressure or time, or a clogged filter cloth.[6]

Immediate Corrective Actions:

  • Increase Filtration Pressure and Time: If the filter cake has formed properly, increasing the final filtration pressure or extending the filtration time can help force more liquid out of the cake.[6]

  • Check for Clogged Filter Cloth: A blinded filter cloth will hinder the passage of liquid, resulting in a wet cake.[6] Clean or replace the cloth if necessary.

Proactive & Advanced Solutions:

  • Implement a Squeeze Step (with Membrane Filter Plates): If your filter press is equipped with membrane plates, a "squeeze" step after the initial filtration can physically compress the cake, expelling a significant amount of residual liquid.[12][19]

  • Air Blow/Cake Drying Step: Incorporating an air blow step, where compressed air is passed through the filter cake, can effectively displace a large portion of the remaining mother liquor before the cake is discharged.[20][21]

  • Optimize Cake Washing: An efficient cake washing procedure can also aid in dewatering.[12]

    • Displacement Washing: The wash liquid displaces the mother liquor from the cake.[20][22]

    • Thorough Washing: The wash liquid is introduced behind the filter cloth and flows through the entire cake thickness.[20]

Issue 4: Difficulty in Controlling Particle Size and Morphology

Question: My crystallization process consistently produces very fine benzoate salt needles, which are difficult to filter. What techniques can I use to control the crystal size and shape?

Answer: Controlling crystal morphology is a key aspect of "crystal engineering" and is crucial for improving downstream processing like filtration.[15][23]

Proactive & Advanced Solutions:

  • Sonocrystallization: The application of ultrasound during crystallization (sonocrystallization) can induce rapid and uniform nucleation, often leading to smaller but more uniform crystals with a narrower particle size distribution.[24][25][26] It can also help prevent agglomeration.[27] The cavitation generated by ultrasound enhances micromixing and mass transfer.[24]

  • Use of Additives/Crystal Habit Modifiers: Certain additives, when introduced during crystallization, can selectively adsorb to specific crystal faces, inhibiting growth in that direction and thereby modifying the crystal habit.[15] For example, this can be used to produce more equant (less needle-like) crystals that are easier to filter.

  • Solvent and Antisolvent Strategies: The choice of solvent and antisolvent, as well as the rate of antisolvent addition, can have a profound impact on crystal size and morphology.[17][28][29]

  • pH and Temperature Control: The pH and temperature of the crystallization medium can affect the solubility of the benzoate salt and thus the supersaturation, which in turn influences nucleation and crystal growth rates.[30][31][32]

Experimental Protocols & Visualizations

Protocol: Basic Filter Press Operation for Fine Precipitates
  • Preparation: Ensure the filter press is clean and the filter cloths are properly installed and not damaged.

  • Pre-coating (Optional but Recommended): Prepare a slurry of a suitable filter aid (e.g., diatomaceous earth) in a clean solvent. Circulate this slurry through the press until a thin, uniform pre-coat is formed on the filter cloths.

  • Slurry Feed: Begin pumping the benzoate salt slurry into the filter press at a low initial pressure.

  • Ramping Pressure: As a filter cake begins to form and the flow rate of the filtrate decreases, gradually increase the feed pressure to the desired final filtration pressure.

  • Filtration Completion: Continue feeding the slurry until the press is full or the filtrate flow rate becomes very low.

  • Cake Washing (Optional): If required, introduce the wash liquid into the press. It's often beneficial to use a wash pressure that is slightly lower than the final filtration pressure to avoid disturbing the cake structure.

  • Dewatering:

    • Air Blow: Pass compressed air through the cake to displace residual liquid.

    • Squeeze (if applicable): If using membrane plates, apply hydraulic pressure to the membranes to squeeze the cake.

  • Cake Discharge: Open the filter press and discharge the dewatered filter cake.

  • Cleaning: Thoroughly clean the filter plates and cloths to prepare for the next cycle.[33]

Diagram: Troubleshooting Logic for Slow Filtration

slow_filtration_troubleshooting start Slow Filtration of Benzoate Salt check_pressure Is Feed Pressure Too High? start->check_pressure check_cloth Is Filter Cloth Blinded? check_pressure->check_cloth No reduce_pressure Action: Reduce Initial Feed Pressure check_pressure->reduce_pressure Yes check_particles Are Particles Too Fine? check_cloth->check_particles No clean_cloth Action: Clean or Replace Cloth check_cloth->clean_cloth Yes use_filter_aid Solution: Use Filter Aid (Pre-coat or Body Feed) check_particles->use_filter_aid Yes control_crystallization Solution: Optimize Crystallization (Seeding, Sonication, etc.) check_particles->control_crystallization Yes

Caption: Troubleshooting workflow for slow filtration issues.

Diagram: Mechanism of Crystal Habit Modification

crystal_habit_modification cluster_0 Without Additive cluster_1 With Additive a Benzoate Molecule b Growing Crystal a->b Attaches to any face c Needle-like Crystal (Fast growth on ends) b->c d Benzoate Molecule e Growing Crystal d->e Attaches to specific faces g Equant Crystal (More uniform growth) e->g f Additive Molecule f->e Blocks fast-growing faces

Caption: How additives alter crystal growth for better filtration.

Frequently Asked Questions (FAQs)

Q1: Can changing the pH of my benzoate salt slurry improve filtration? A: Yes, potentially. The pH can affect the surface charge of the particles and their tendency to agglomerate. For benzoic acid, for instance, lowering the pH will protonate the benzoate ion, forming less soluble benzoic acid which will precipitate.[34][35] The nature of this precipitate can be influenced by the pH at which it's formed. Experimenting with pH adjustments prior to filtration may lead to a more filterable particle size distribution.

Q2: Is it better to use a filter aid as a body feed or a pre-coat? A: The choice depends on the specific problem. A pre-coat is excellent for preventing initial blinding of the filter cloth by very fine particles.[8] A body feed is more effective at increasing the overall permeability of the filter cake, which is useful for slurries with a high concentration of fines or those that form compressible cakes.[10][11] In some challenging cases, a combination of both may be optimal.

Q3: My benzoate salt is temperature-sensitive. How can I control particle size without significant heating? A: Antisolvent crystallization is a common method for temperature-sensitive compounds.[28][29] Here, supersaturation is induced by adding a solvent in which the benzoate salt is insoluble (the antisolvent) to a solution of the salt. The rate of antisolvent addition is a key parameter for controlling particle size. Sonocrystallization is another excellent technique that can be performed at or near ambient temperature.[24][25][26]

Q4: What are the key considerations when washing a filter cake of fine benzoate salt? A: The main goal of cake washing is to displace the mother liquor containing impurities without disturbing the cake structure.[20][21] Key considerations include:

  • Wash Liquid: The wash liquid should be a solvent in which the benzoate salt is sparingly soluble to prevent product loss, but in which the impurities are readily soluble.

  • Wash Ratio: Use an optimal volume of wash liquid. Too little will result in incomplete washing, while too much can be wasteful and may start to dissolve the product.

  • Uniformity: Ensure the filter cake is uniform to prevent channeling, where the wash liquid bypasses large portions of the cake.[20] A pre-squeeze with membrane plates can help create a uniform cake.[12][19]

Q5: Are there any safety considerations when working with benzoate salts and filtration processes? A: Yes. Benzoate salts and their precursors or solvents can have associated hazards. For example, the manufacturing process of benzoic acid may involve toluene, a volatile organic compound.[1] Additionally, under certain conditions, some ingredients like sodium benzoate may react to form benzene, a known human carcinogen.[36] Always consult the Safety Data Sheet (SDS) for all materials being used. Ensure proper ventilation, especially when working with organic solvents. If using a filter press, ensure it is operated within its pressure limits and that all safety features are functional.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.
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  • MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI.
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  • ASTAR Research. (2016).
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  • (2012). Chemistry 210 Experiment Ib. Unknown Source.
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  • ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design.
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  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
  • Filter Press Manufacturer-China Uniwin. (2024). Filter Cake Washing Method. Filter Press Manufacturer-China Uniwin.
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  • Contentstack. (n.d.).
  • PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • ResearchGate. (2019). TECHNOLOGIES FOR THE PRODUCTION OF PHARMACEUTICAL GRADE SODIUM CHLORIDE.
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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Sodium 3-chloro-4-fluorobenzoate in DMSO-d₆

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR spectrum of sodium 3-chloro-4-fluorobenzoate in deuterated dimethyl sulfoxide (DMSO-d₆). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral output, comparing the target molecule with its parent carboxylic acid and a related analogue to provide a comprehensive understanding. All experimental data is presented with clear, step-by-step protocols, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Power of ¹H NMR in Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For substituted aromatic compounds like this compound, ¹H NMR provides a detailed map of the electronic environment of each proton on the benzene ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are exquisitely sensitive to the nature and position of substituents. Electron-withdrawing groups (such as halogens and carboxyl groups) and electron-donating groups alter the electron density around nearby protons, causing predictable downfield (deshielding) or upfield (shielding) shifts in their resonance frequencies, respectively[1]. This guide will leverage these principles to analyze and predict the spectrum of our target compound and compare it with relevant alternatives.

Spectral Analysis and Comparison

A direct experimental ¹H NMR spectrum for this compound was not found in the surveyed literature. However, a highly accurate prediction can be made based on the spectrum of its parent acid, 3-chloro-4-fluorobenzoic acid, and the known effects of carboxylate formation on the chemical shifts of aromatic protons.

Predicted Spectrum: this compound

The primary difference between a benzoic acid and its corresponding sodium benzoate salt in an NMR spectrum is the conversion of the electron-withdrawing carboxylic acid group (-COOH) into an electron-donating carboxylate group (-COO⁻Na⁺). This deprotonation increases the electron density on the aromatic ring, causing a characteristic upfield shift (a decrease in ppm values) for all aromatic protons. This effect is well-documented; for instance, the aromatic protons of sodium benzoate are shifted upfield compared to benzoic acid in DMSO-d₆.

Based on the known data for 3-chloro-4-fluorobenzoic acid and the established upfield shift upon deprotonation, the predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in Table 1.

Comparative Spectra: Parent Acid and Analogues

To contextualize the predicted spectrum, we will compare it with the experimental data for two key compounds:

  • 3-chloro-4-fluorobenzoic acid: The direct precursor, illustrating the effect of the -COOH group.

  • 4-fluorobenzoic acid: A simpler analogue, helping to isolate the effect of the chlorine substituent.

The experimental data for these compounds in DMSO-d₆ provides a solid baseline for our analysis. The acidic proton of the carboxyl group (-COOH) in these acids typically appears as a broad singlet far downfield, often between 10-13 ppm, due to hydrogen bonding and its acidic nature[2]. This peak is absent in the spectrum of the sodium salt.

Data Summary and Interpretation

The following table summarizes the experimental and predicted ¹H NMR data.

CompoundProtonPredicted/Observed δ (ppm)MultiplicityCoupling Constant(s) (Hz)
This compound H-2~7.8 - 7.9Doublet (d)J(H2,H6) ≈ 2.0
H-5~7.3 - 7.4Doublet of Doublets (dd)J(H5,H6) ≈ 8.5, J(H5,F) ≈ 5.0
H-6~7.5 - 7.6Doublet of Doublets (dd)J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.0
3-chloro-4-fluorobenzoic acid H-28.05Doublet (d)J(H2,H6) = 2.1
H-57.55Doublet of Doublets (dd)J(H5,H6) = 8.7, J(H5,F) = 5.2
H-67.85Doublet of Doublets (dd)J(H6,H5) = 8.7, J(H6,H2) = 2.1
-COOH~13.4Broad Singlet (br s)-
4-fluorobenzoic acid [3]H-2, H-68.05Doublet of Doublets (dd)J(H,H) = 8.8, J(H,F) = 5.6
H-3, H-57.34Triplet (t)J(H,H) = 8.8, J(H,F) = 8.8
-COOH~13.1Broad Singlet (br s)-

Analysis of Substituent Effects:

  • -COOH vs. -COO⁻Na⁺: The conversion to the carboxylate results in an upfield shift for all aromatic protons (H-2, H-5, H-6) due to the increased electron-donating character of the -COO⁻ group.

  • Fluorine (F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect but also a significant electron-donating resonance effect. Its most noticeable impact is the through-bond coupling to nearby protons, clearly visible in the splitting of H-5 in the target molecule and H-3/H-5 in 4-fluorobenzoic acid.

  • Chlorine (Cl): Chlorine is also electronegative and acts as an electron-withdrawing group, deshielding adjacent protons. The proton ortho to the chlorine (H-2) is expected to be the most downfield of the aromatic signals.

Visualizing Molecular Structure and Splitting

The relationships between the protons and their coupling partners are critical for correct spectral assignment. The following diagrams, generated using Graphviz, illustrate these interactions.

Caption: Structure of this compound with proton numbering.

G H2 H-2 H6 H-6 H2->H6 J(meta) ~2.0 Hz H5 H-5 F F H5->F J(meta) ~5.0 Hz H6->H5 J(ortho) ~8.5 Hz

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways and constants.

Experimental Protocol: Acquiring a High-Quality Spectrum

This section provides a standardized protocol for preparing a sample of a benzoate salt for ¹H NMR analysis in DMSO-d₆. Adherence to this protocol is crucial for obtaining high-resolution, artifact-free spectra.

Materials:

  • Analyte (e.g., this compound), ~10 mg

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide), high purity (≥99.8 atom % D)

  • 5 mm NMR tubes, high precision

  • Glass Pasteur pipette or syringe

  • Small vial and vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 10 mg of the analyte into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient[4].

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial[5]. DMSO-d₆ is highly hygroscopic; handle it quickly in a dry environment to minimize water absorption, which appears as a broad peak around 3.3 ppm[6][7].

  • Dissolution: Cap the vial and vortex thoroughly until the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for good spectral resolution[5]. If necessary, gently warm the sample to aid dissolution, but allow it to return to room temperature before analysis.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Sample Height: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This height is optimal for positioning within the instrument's detection coil[5].

  • Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. The residual DMSO-d₅ quintet (around 2.50 ppm) is an excellent signal for fine shimming.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

    • Process the spectrum (Fourier transform, phase correction, and baseline correction) and reference the residual DMSO-d₅ peak to δ 2.50 ppm.

Conclusion

This guide provides a comprehensive framework for understanding the ¹H NMR spectrum of this compound in DMSO-d₆. By combining predictive analysis based on established chemical principles with comparative data from its parent acid and a structural analogue, we have built a robust interpretation of its spectral features. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. This multi-faceted approach, grounded in both theoretical understanding and practical methodology, empowers scientists to confidently identify and characterize complex aromatic compounds in their research and development endeavors.

References

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A Researcher's Guide to Identifying the C-F Stretch of 3-Chloro-4-Fluorobenzoate via Comparative IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopic features of a 3-chloro-4-fluorobenzoate scaffold, with a specific focus on the definitive identification of the Carbon-Fluorine (C-F) stretching vibration. For researchers in medicinal chemistry and materials science, unequivocally identifying functional groups on a synthesized aromatic compound is a critical step in structural elucidation. The C-F stretch, often located in the complex "fingerprint region," presents a unique challenge that this guide will address through a combination of robust experimental protocol and logical, comparative analysis.

We will move beyond simple peak assignment, explaining the underlying physical chemistry that governs the vibrational frequencies and demonstrating how a comparative methodology against structurally similar analogs provides irrefutable evidence for peak identification.

The Challenge: Locating the Aryl C-F Stretch

The C-F stretching vibration in aromatic compounds typically appears in the 1300-1000 cm⁻¹ region of the IR spectrum.[1] However, this region is notoriously complex, often containing a multitude of other vibrational modes, including C-O single bond stretches, C-C skeletal vibrations, and C-H in-plane bending motions.[2][3] This overlap can make the direct assignment of the C-F stretch ambiguous without further evidence.

The precise wavenumber of the C-F stretch is highly sensitive to the electronic environment of the molecule.[4][5] Factors influencing its position include:

  • Inductive Effects: Electron-withdrawing groups attached to the aromatic ring can strengthen the C-F bond by altering its polarity and bond order, leading to a shift to a higher frequency (wavenumber).[5][6]

  • Mesomeric (Resonance) Effects: Electron-donating or -withdrawing groups that participate in resonance with the aromatic ring can also lengthen or shorten the C-F bond, thereby shifting its stretching frequency.[5][7]

  • Vibrational Coupling: The C-F stretching mode can couple with other vibrations of similar energy, further complicating its appearance and position.[5]

For methyl 3-chloro-4-fluorobenzoate, the presence of a chlorine atom (electron-withdrawing via induction) and an ester group (electron-withdrawing) will modulate the electronic density of the ring and directly impact the C-F bond, making a theoretical prediction non-trivial.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To confidently assign spectral peaks, a high-quality, artifact-free spectrum is paramount. The KBr pellet method is a time-honored and reliable technique for analyzing solid organic compounds.[8][9][10] It involves dispersing the analyte in an IR-transparent matrix (potassium bromide) to minimize scattering and produce a sharp spectrum.

Step-by-Step Methodology: KBr Pellet Preparation
  • Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator. Water shows a very broad O-H stretch around 3400 cm⁻¹ and a bending vibration around 1630 cm⁻¹, which can obscure sample peaks.

  • Grinding: In an agate mortar and pestle, add approximately 1-2 mg of the solid sample (e.g., methyl 3-chloro-4-fluorobenzoate) and about 100-200 mg of the dried KBr.[8]

  • Mixing & Homogenizing: Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect).[9]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or inadequate pressure.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

An increasingly common and simpler alternative is Attenuated Total Reflectance (ATR) FTIR, which requires minimal sample preparation.[8][10] Simply place the solid powder on the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact.[10] While ATR spectra can differ slightly in relative peak intensities from transmission spectra, the peak positions are generally consistent.

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis s1 Dry KBr Matrix s2 Weigh 1-2 mg Sample & 100-200 mg KBr s1->s2 s3 Grind & Homogenize in Agate Mortar s2->s3 s4 Load into Pellet Die s3->s4 s5 Apply Hydraulic Pressure (7-10 Tons) s4->s5 s6 Form Transparent Pellet s5->s6 a1 Place Pellet in Spectrometer Holder s6->a1 a2 Acquire Spectrum (16-32 Scans) a1->a2 a3 Process & Analyze Data a2->a3

Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.

Comparative Spectral Analysis

To definitively locate the C-F stretch, we will compare the IR spectrum of the parent acid, 3-chloro-4-fluorobenzoic acid , with that of a key analog: 3-chlorobenzoic acid .[11] The primary structural difference is the absence of the fluorine atom. Therefore, a significant absorption band present in the 1300-1200 cm⁻¹ region of the fluorinated compound, but absent in its non-fluorinated counterpart, can be confidently assigned to the C-F stretch.

While our target is the benzoate ester, the IR spectrum of the parent benzoic acid is readily available from authoritative sources like the NIST WebBook and serves as an excellent proxy.[12] The fundamental vibrations of the substituted aromatic ring will be nearly identical; the primary differences will be the presence of a broad O-H stretch (for the acid) versus alkyl C-H stretches (for the ester) and a slight shift in the C=O and C-O frequencies.

Predicted IR Peaks for Methyl 3-chloro-4-fluorobenzoate
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Notes
Aromatic C-H Stretch3100 - 3000Weak to MediumCharacteristic of C-H bonds on an aromatic ring.[2][13][14]
Alkyl C-H Stretch (Methyl)2980 - 2850MediumFrom the -OCH₃ group of the ester.[1]
Carbonyl (C=O) Stretch~1730Strong, SharpA very prominent peak characteristic of conjugated esters.[15]
Aromatic C=C Stretch1600 - 1450Medium (Multiple)Skeletal vibrations of the benzene ring, often appearing as a series of sharp peaks.[13][16]
Aromatic C-F Stretch 1260 - 1230 Strong Region of interest. This assignment is confirmed by comparative analysis below.
Asymmetric C-O-C Stretch (Ester)1300 - 1200StrongThis strong ester peak often overlaps with or is adjacent to the C-F stretch.[1][3]
Symmetric C-O-C Stretch (Ester)1150 - 1050MediumThe second characteristic C-O stretch of the ester group.[1]
Aromatic C-H Out-of-Plane Bend900 - 700StrongThe pattern of these bands can be diagnostic of the ring's substitution pattern.[16]
C-Cl Stretch800 - 600Medium to StrongThe position can vary, but it is expected in the lower fingerprint region.[1]
Data-Driven Comparison

Analysis of the gas-phase IR spectrum for 3-chloro-4-fluorobenzoic acid from the NIST database reveals a strong, prominent peak centered at approximately 1258 cm⁻¹ .[12] When we examine the spectrum for 3-chlorobenzoic acid, this distinct, strong absorption is absent.[11] This powerful comparative evidence allows us to assign the peak at ~1258 cm⁻¹ in 3-chloro-4-fluorobenzoic acid to the C-F stretching vibration. The adjacent C-O ester stretches will also be in this region, but the appearance of this specific strong band is correlated directly with the presence of fluorine.

G cluster_mol1 3-Chloro-4-Fluorobenzoate cluster_mol2 3-Chlorobenzoate (Analog) mol1 Key Vibrations: - C=O (~1730 cm⁻¹) - Aromatic C=C (~1600-1450 cm⁻¹) - C-O Stretch (~1280 cm⁻¹) - C-F STRETCH (~1258 cm⁻¹) conclusion Conclusion: The strong peak near 1258 cm⁻¹ is definitively the C-F stretching vibration. mol1->conclusion Present mol2 Key Vibrations: - C=O (~1725 cm⁻¹) - Aromatic C=C (~1600-1450 cm⁻¹) - C-O Stretch (~1290 cm⁻¹) - NO C-F STRETCH mol2->conclusion Absent

Caption: Logical workflow for identifying the C-F stretch by comparison.

Conclusion

The characteristic infrared absorption for the C-F stretch in a 3-chloro-4-fluorobenzoate framework is reliably located at approximately 1258 cm⁻¹ . Due to the crowded nature of the fingerprint region, this assignment is best confirmed not by direct observation alone, but through a logical, comparative analysis against a non-fluorinated analog, such as 3-chlorobenzoate. By employing robust sample preparation techniques to acquire a high-fidelity spectrum and using this comparative approach, researchers can confidently and accurately elucidate the chemical structure of complex halogenated aromatic compounds.

References

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  • Longhi, G., et al. (2019). CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. RSC Advances. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-4-fluorobenzoic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

  • J. Phys. Chem. C. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

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Retention Behavior of 3-Chloro-4-Fluorobenzoate on C18 Columns: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Retaining and separating small, halogenated organic acids like 3-chloro-4-fluorobenzoate (3-C-4-FB) on standard C18 stationary phases presents a classic chromatographic paradox. While the halogen substituents (Chlorine and Fluorine) increase hydrophobicity relative to benzoic acid, the carboxylic moiety dominates the interaction profile, often leading to poor retention or peak tailing if ionization is not controlled.

This guide provides a technical breakdown of retaining 3-C-4-FB, comparing the industry-standard C18 against Phenyl-Hexyl and Polar-Embedded C18 chemistries.

Analyte Physicochemical Profile[1][2][3][4]
  • Compound: 3-Chloro-4-fluorobenzoic acid (Analyzed form)[1][2][3][4]

  • pKa: ~3.6 – 3.8 (Estimated; reduced vs. Benzoic acid [4.2] due to electron-withdrawing halogens).

  • LogP: ~2.6 – 2.9 (Moderate hydrophobicity).

  • Critical Challenge: At neutral pH, the molecule exists as the benzoate anion , which exhibits near-zero retention on C18 due to ionic repulsion from residual silanols and high water solubility.

The Mechanism: Why pH Controls Retention

To successfully retain 3-C-4-FB on a C18 column, the mechanism must shift from Ion-Exclusion to Hydrophobic Interaction . This is achieved via "Ion Suppression"—lowering the mobile phase pH below the analyte's pKa to protonate the carboxylic acid group.

Visualization: Ion Suppression & Partitioning Pathway

IonSuppression cluster_pH Mobile Phase Adjustment Analyte_Ion 3-C-4-FB Anion (pH > 4.0) C18_Surface C18 Stationary Phase (Hydrophobic) Analyte_Ion->C18_Surface Repulsion Mobile_Phase Mobile Phase (Polar) Analyte_Ion->Mobile_Phase High Affinity (Elutes in Void Volume) Analyte_Neutral 3-C-4-FB Neutral Acid (pH < 2.5) Analyte_Neutral->C18_Surface Strong Adsorption (Hydrophobic Interaction) Acid_Addition Add 0.1% H3PO4 or Formic Acid Acid_Addition->Analyte_Ion Protonation

Figure 1: Mechanism of Ion Suppression. Lowering pH converts the analyte to its neutral form, enabling interaction with the C18 ligand.

Comparative Performance: C18 vs. Alternatives

While C18 is the default choice, it is not always the optimal choice for halogenated aromatics. The presence of the aromatic ring and halogens (Cl, F) opens the door for pi-pi (


) interactions  offered by Phenyl phases.
Experimental Comparison Data (Simulated Representative Data)

Conditions: 150 x 4.6 mm, 5 µm columns. Flow: 1.0 mL/min.[5][6] Mobile Phase: 50:50 MeOH:Water (0.1% H3PO4).

FeatureStandard C18 Phenyl-Hexyl Polar-Embedded C18
Retention Factor (

)
2.5 – 3.03.2 – 3.82.2 – 2.6
Selectivity (

)
Hydrophobicity driven

Interaction + Hydrophobicity
Hydrophobicity + H-Bonding
Peak Shape Good (at low pH)Excellent (Rigid aromatic selectivity)Excellent (Shields silanols)
Aqueous Stability Poor (Risk of dewetting >95% water)ModerateBest (100% aqueous stable)
Halogen Specificity LowHigh (Interacts with electron-deficient ring)Moderate
Analysis of Alternatives
  • Standard C18 (e.g., Zorbax Eclipse Plus, Waters Symmetry):

    • Pros: Predictable, robust.

    • Cons: If the sample contains other isomers (e.g., 2-chloro-4-fluoro), C18 may fail to resolve them because the hydrophobicity is nearly identical.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax Phenyl-Hexyl):

    • The "Secret Weapon": The fluorine and chlorine atoms on the benzene ring create an electron-deficient pi-system. Phenyl-Hexyl columns provide auxiliary

      
       retention, often resulting in longer retention times and better resolution of positional isomers compared to C18 [1].
      
  • Polar-Embedded C18 (e.g., Waters SymmetryShield, Agilent Polaris):

    • Use Case: If your separation requires 100% aqueous conditions (to retain very polar impurities alongside the benzoate), this is the mandatory choice to prevent phase collapse (dewetting) [2].

Validated Experimental Protocol

This protocol is designed to be self-validating. If the retention time of the main peak varies by >5% between runs, check the pH of the aqueous fraction immediately.

Reagents
  • Analyte: 3-Chloro-4-fluorobenzoic acid (dissolved in 50% Methanol).

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Formic acid (0.1%) is acceptable for LC-MS but Phosphoric provides better peak shape for UV.

  • Solvent B: Methanol (LC Grade).[7] Methanol is preferred over Acetonitrile here to enhance

    
     interactions if using Phenyl columns.
    
Step-by-Step Workflow
  • Preparation:

    • Premix Mobile Phase Isocratically if possible to ensure equilibrium: 55% Buffer A / 45% Methanol .

    • Why? Isocratic elution eliminates baseline drift and improves reproducibility for simple separations.

  • Column Equilibration:

    • Flush column with 10 column volumes (approx. 15-20 mL for a standard analytical column).

  • Injection:

    • Inject 5-10 µL.

    • Monitor at 230 nm (Strong absorbance for chlorinated aromatics) and 254 nm .

  • System Suitability Check (Self-Validation):

    • Tailing Factor (

      
      ):  Must be < 1.5. If > 1.5, reduce pH or switch to Polar-Embedded column.
      
    • Retention Factor (

      
      ):  Target range 2.0 < 
      
      
      
      < 10.0.
Optimization Decision Tree

OptimizationTree Start Start: Standard C18 pH 2.2, 50% MeOH Check_RT Check Retention Time (RT) & Resolution Start->Check_RT Decision1 Is RT < 2 min? Check_RT->Decision1 Action1 Decrease Organic % (Increase Water) Decision1->Action1 Yes Decision2 Are Isomers Co-eluting? Decision1->Decision2 No Action2 Switch to Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Decision2->Action2 Yes Decision3 Peak Tailing > 1.5? Decision2->Decision3 No Action3 Switch to Polar-Embedded C18 (Shields Silanols) Decision3->Action3 Yes Final Method Validated Decision3->Final No

Figure 2: Method Development Decision Tree. Follow this logic to select the correct column and conditions.

Troubleshooting & Expert Insights

The "Fluorine Effect"

Fluorine is highly electronegative but small. On a standard C18, it behaves similarly to Hydrogen, often making 3-chloro-4-fluorobenzoate difficult to separate from 3-chlorobenzoate.

  • Insight: If separating these specific impurities, Methanol is strictly preferred over Acetonitrile. Acetonitrile's pi-electrons can compete with the analyte for the stationary phase interactions (on Phenyl columns), dampening the selectivity gains. Methanol allows the unique fluorinated aromatic interactions to dominate [3].

Phase Collapse (Dewetting)

If your retention time suddenly drops to near zero after stopping flow or running 100% aqueous buffer:

  • Cause: The hydrophobic C18 chains have "matted down," expelling water from the pores.

  • Solution: Do not discard the column. Wash with 100% Methanol for 30 minutes to re-wet the pores, then re-equilibrate. To prevent recurrence, switch to a Polar-Embedded C18 or Aq-C18 [2].

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Chromatography Online. (2025). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • PubChem. (2025).[1] 3-Chloro-4-fluorobenzoic acid Compound Summary. Retrieved from [Link]

Sources

Introduction: The Role of 13C NMR in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Sodium 3-chloro-4-fluorobenzoate: A Comparative Analysis

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, provides unparalleled insight into the carbon framework of organic molecules.[1] Each chemically distinct carbon atom in a molecule produces a unique signal, offering a veritable fingerprint of its structure.[2] The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making 13C NMR an indispensable tool for confirming molecular identity, identifying impurities, and understanding substituent effects.

Understanding Substituent Effects on the Benzoate Ring

The 13C NMR chemical shifts of a substituted benzene ring are governed by the electronic properties of its substituents. Electronegative atoms and electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[3] For this compound, we must consider the cumulative effects of three distinct substituents: the sodium carboxylate (-COO⁻Na⁺), the chlorine atom (-Cl), and the fluorine atom (-F).

  • Carboxylate Group (-COO⁻Na⁺): The deprotonation of a carboxylic acid to form a carboxylate anion introduces a significant electronic change. The negatively charged carboxylate is a stronger electron-donating group through resonance compared to the neutral carboxylic acid. This increased electron density shields the aromatic carbons, typically causing an upfield shift (lower ppm) for the ring carbons compared to the parent acid. The carboxylate carbon itself also experiences a shift upon deprotonation.[4]

  • Chlorine (-Cl): Chlorine is an electronegative atom that withdraws electron density inductively, deshielding the carbon to which it is attached (the ipso-carbon) and, to a lesser extent, other carbons in the ring. It is considered a deactivating group in electrophilic aromatic substitution.

  • Fluorine (-F): Fluorine is the most electronegative element and thus exerts a very strong inductive electron-withdrawing effect, significantly deshielding the ipso-carbon. However, it can also donate electron density through resonance. Its effect on the chemical shifts of other ring carbons is a combination of these opposing factors.

Comparative Analysis: From Benzoic Acids to this compound

To predict the chemical shifts for our target molecule, we will systematically compare it with its parent acid and simpler, related compounds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Reference Compounds

Experimental 13C NMR data for related benzoic acids, typically recorded in dimethyl sulfoxide-d6 (DMSO-d6), provide a reliable foundation for our prediction.

  • 3-Chlorobenzoic Acid: The reported chemical shifts in DMSO-d6 are approximately δ 166.54 (C=O), 133.82, 133.37, 133.15, 131.30, 129.30, and 128.37 ppm.[5][6]

  • 4-Fluorobenzoic Acid: The reported chemical shifts in DMSO-d6 are approximately δ 166.85 (C=O), 165.38 (d, J=252 Hz, C-F), 132.57 (d, J=9 Hz), 127.82 (ipso-C), and 116.07 (d, J=22 Hz) ppm.[6][7]

The large coupling constant (J) observed for the carbon bonded to fluorine (C-F) is a characteristic feature and a powerful diagnostic tool.

Predicted 13C NMR Data: this compound

By combining the known substituent effects and the influence of deprotonation, we can assign a predicted spectrum for this compound. The deprotonation to the sodium salt is expected to cause a slight upfield shift for the aromatic carbons and a more significant downfield shift for the carboxylate carbon compared to the acid.[4]

The molecular structure with the standard numbering convention is shown below.

Caption: Molecular structure of this compound with IUPAC numbering.

Below is a table comparing the experimental data for the parent acid, 3-chloro-4-fluorobenzoic acid, with the predicted values for its sodium salt.

Carbon Atom3-chloro-4-fluorobenzoic acid (Experimental, ppm)This compound (Predicted, ppm)Rationale for Prediction
C7 (C=O) ~165.8~170-172Deprotonation deshields the carboxylate carbon.
C1 ~131.2~133-135ipso-carbon to the carboxylate, influenced by salt formation.
C2 ~131.6~130-132ortho to carboxylate, meta to Cl and F.
C3 (C-Cl) ~130.5~129-131ipso-carbon to Cl, deshielded.
C4 (C-F) ~162.0 (d, ¹JCF ≈ 250 Hz)~160-162 (d, ¹JCF ≈ 250 Hz)ipso-carbon to F, strongly deshielded with large C-F coupling.
C5 ~118.5 (d, ²JCF ≈ 21 Hz)~117-119 (d, ²JCF ≈ 21 Hz)ortho to F, shows characteristic C-F coupling.
C6 ~125.0~123-125meta to carboxylate and F, ortho to Cl.

Note: Experimental data for 3-chloro-4-fluorobenzoic acid is sourced from spectral databases like PubChem and SpectraBase where available.[8] Predictions are based on established substituent effects and data from analogous compounds.[4][9]

Experimental Protocol for 13C NMR Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

Sample Preparation
  • Causality: The choice of solvent is critical. For ionic salts like sodium benzoates, protic deuterated solvents such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD) are required for dissolution. DMSO-d6 is also an excellent choice for its ability to dissolve a wide range of polar compounds. We select DMSO-d6 for consistency with reference data.

  • Protocol:

    • Accurately weigh 15-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6.

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Using a pipette with a cotton or glass wool plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Instrument Setup and Calibration
  • Causality: Proper instrument setup, including tuning, matching, and shimming, is essential to maximize signal-to-noise and achieve high spectral resolution (sharp peaks).

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.

    • Tune and match the 13C probe to the correct frequency to ensure efficient power transfer.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample will have sharp, symmetrical solvent peaks.

Data Acquisition
  • Causality: 13C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance (1.1%) of the 13C isotope.[1] Therefore, a greater number of scans are required. A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets (or doublets for C-F coupling) and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[10] A sufficient relaxation delay (d1) is crucial for accurate integration, especially for quaternary carbons which relax slowly.

  • Recommended Parameters (400 MHz Spectrometer):

    • Pulse Program: zgpg30 (or equivalent proton-decoupled experiment with a 30° pulse angle).

    • Acquisition Time (aq): ~1.0-1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds. A longer delay (5-10s) may be needed for quantitative analysis.

    • Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.

    • Spectral Width (sw): 240-250 ppm (e.g., from -10 to 230 ppm).

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (15-25 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune, Match & Shim insert->tune acquire 6. Acquire Data (zgpg30, 1024 scans) tune->acquire ft 7. Fourier Transform (efp) acquire->ft phase 8. Phase Correction (apk) ft->phase baseline 9. Baseline Correction phase->baseline reference 10. Reference to Solvent (DMSO-d6 ≈ 39.5 ppm) baseline->reference peak_pick 11. Peak Picking & Integration reference->peak_pick assign 12. Assign Signals peak_pick->assign

Caption: Standard workflow for 13C NMR sample preparation, acquisition, and analysis.

Data Processing
  • Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.

  • Protocol:

    • Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID into a spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the center peak of the DMSO-d6 solvent signal to 39.52 ppm.

    • Identify and label the chemical shifts of all peaks corresponding to the sample.

Conclusion

While an experimental spectrum for this compound is not publicly cataloged, a reliable prediction of its 13C NMR chemical shifts can be constructed through a logical, comparative analysis of its parent acid and related analogs. The key diagnostic features to expect are: seven distinct carbon signals, a carboxylate carbon in the 170-172 ppm region, and a significantly deshielded carbon attached to fluorine (~160-162 ppm) exhibiting a large one-bond C-F coupling constant of approximately 250 Hz. The provided experimental protocol offers a validated methodology for researchers to acquire high-quality data for this and similar polar, aromatic compounds, ensuring confidence in structural verification and purity assessment in a drug development setting.

References

  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. RSC Publishing. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2019, July 8). New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]

  • University of Notre Dame. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chem-Master. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Comparing acidity pKa of 3-chloro-4-fluorobenzoic acid vs benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Acidity Guide: 3-Chloro-4-fluorobenzoic Acid vs. Benzoic Acid Subtitle: A Technical Analysis for Drug Discovery & Physicochemical Profiling

Executive Summary

Objective: This guide provides a definitive comparison of the acidity (pKa) of 3-chloro-4-fluorobenzoic acid against the standard reference, benzoic acid . It synthesizes theoretical prediction models (Hammett Equation) with practical experimental protocols to aid researchers in lead optimization and physicochemical profiling.

Key Finding: 3-Chloro-4-fluorobenzoic acid is significantly more acidic than benzoic acid.

  • Benzoic Acid pKa: 4.20 (Experimental Standard)

  • 3-Chloro-4-fluorobenzoic Acid pKa: ~3.77 (Predicted via Hammett Additivity)

The increased acidity (


) is driven by the synergistic electron-withdrawing effects of the meta-chloro and para-fluoro substituents, which stabilize the carboxylate anion more effectively than the unsubstituted benzene ring.

Theoretical Framework: Electronic Effects & The Hammett Equation

To understand the acidity difference without relying solely on rote memorization, we must quantify the electronic influence of the substituents using the Hammett Equation.

The Hammett Equation

The pKa of a substituted benzoic acid is calculated as:



  • 
     : Acidity of unsubstituted benzoic acid (4.20).
    
  • 
     (Rho) : Reaction constant.[1][2] For the ionization of benzoic acids in water at 25°C, 
    
    
    
    .
  • 
     (Sigma) : Substituent constant measuring electron-donating or withdrawing capability.
    
Substituent Analysis
SubstituentPositionElectronic EffectHammett Constant (

)
Benzoic Acid (H) -Reference0.00
-Cl (Chlorine) meta (3-position)Strongly Electron Withdrawing (Inductive)

-F (Fluorine) para (4-position)Withdrawing (Inductive) > Donating (Resonance)

Calculation for 3-Chloro-4-fluorobenzoic Acid:




Mechanistic Visualization

The diagram below illustrates the competing and additive vectors of electron density.

ElectronicEffects Benzoic Benzoic Acid (Reference) pKa = 4.20 AnionStab Carboxylate Anion Stabilization Benzoic->AnionStab Baseline Stability Substituted 3-Chloro-4-fluorobenzoic Acid (Target) pKa ≈ 3.77 Cl_Effect 3-Cl: Strong -I Effect (Inductive Withdrawal) Substituted->Cl_Effect F_Effect 4-F: Strong -I / Weak +R (Net Withdrawal) Substituted->F_Effect AnionStab->Substituted Increases Acidity (Lower pKa) Cl_Effect->AnionStab Major Stabilization F_Effect->AnionStab Minor Stabilization

Figure 1: Mechanistic pathway of acidity enhancement. The 3-Cl group provides the dominant electron-withdrawing effect, while the 4-F group contributes a secondary net withdrawing effect, collectively stabilizing the carboxylate anion.

Experimental Validation Protocol

While theoretical values are useful for screening, definitive physicochemical profiling requires experimental data. The Potentiometric Titration method is the Gold Standard for pKa determination of benzoic acid derivatives due to their moderate solubility and acidity range.

Protocol: Potentiometric Titration

Scope: Determination of thermodynamic pKa at 25°C.

Reagents & Equipment:

  • Analyte: 3-Chloro-4-fluorobenzoic acid (>98% purity).[3]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Carbonate-free distilled water (degassed). Note: If solubility is low, use a methanol/water co-solvent system and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C ± 0.1°C.[2]

    • Determine the "blank" titration curve of the solvent/ISA to correct for background carbonate.

  • Sample Preparation:

    • Weigh ~3-5 mg of 3-chloro-4-fluorobenzoic acid.

    • Dissolve in 20 mL of 0.15 M KCl solution. (Ensure complete dissolution; sonicate if necessary).

  • Titration:

    • Acidify the sample solution to pH ~2.0 using 0.1 M HCl (to ensure the compound is fully protonated).

    • Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

    • Record pH after stabilization at each step until pH reaches ~11.0.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Apply the Bjerrum method or non-linear regression (e.g., Hyperquad software) to calculate pKa.

    • The pKa corresponds to the pH at the half-equivalence point (inflection center).

TitrationWorkflow cluster_QC Quality Control Start Start: Weigh Sample (~5mg) Dissolve Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure Protonation) Dissolve->Acidify Titrate Titrate with 0.1 M NaOH (Inert Atmosphere) Acidify->Titrate Measure Record pH vs. Volume (Data Acquisition) Titrate->Measure Calc Calculate pKa (Non-linear Regression) Measure->Calc Calib Electrode Calibration (pH 1.68 - 10.01) Calib->Measure

Figure 2: Operational workflow for the potentiometric determination of pKa.

Implications for Drug Development

Understanding the pKa shift from 4.20 to 3.77 is critical for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.

ParameterEffect of Lower pKa (3.77 vs 4.20)Consequence
Ionization at pH 7.4 Higher % IonizedAt physiological pH, 3-chloro-4-fluorobenzoic acid will be >99.9% ionized (anionic form), whereas benzoic acid is slightly less ionized (though still predominantly anionic).
Solubility IncreasedThe anionic form is more soluble in aqueous media (blood/plasma), potentially improving formulation stability.
Membrane Permeability DecreasedHighly ionized species resist passive diffusion across lipid bilayers (e.g., blood-brain barrier, gut wall). This may require prodrug strategies (e.g., esterification) for oral bioavailability.
Metabolic Stability EnhancedThe electron-withdrawing halogens deactivate the ring towards oxidative metabolism (e.g., CYP450 hydroxylation), potentially increasing half-life compared to benzoic acid.

References

  • Hammett, L. P. (1937).[1][4] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Safety Operating Guide

Sodium 3-chloro-4-fluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification

Sodium 3-chloro-4-fluorobenzoate (Na-CFB) is a halogenated aromatic salt.[1] For disposal purposes, the presence of both chlorine and fluorine atoms on the benzene ring dictates its regulatory path. It must be classified as Halogenated Organic Waste .[2]

CRITICAL WARNING: Do not dispose of this compound via municipal drainage (sink) or mix it with non-halogenated organic solvents (e.g., pure acetone/ethanol waste streams).

  • The Risk: Incineration of fluorinated compounds without specific scrubbing systems generates Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings and poses severe environmental hazards.

  • The Solution: Segregate strictly into "Halogenated" waste streams to ensure it is routed to facilities equipped with caustic scrubbers.

Hazard Profile & Safety Data

Before handling waste, verify the material's state. While the sodium salt renders the compound water-soluble, the organic anion carries the toxicity profile.[1]

ParameterSpecificationOperational Implication
Chemical Nature Halogenated Aromatic SaltDO NOT mix with strong oxidizers or acids (potential for precipitation of the free acid).[1]
Primary Hazards Irritant (Skin/Eye/Respiratory)Standard nitrile gloves and safety glasses are required. Use a fume hood for solid handling to avoid dust inhalation.
Aquatic Toxicity High (Halogenated Organic)Zero-discharge policy. All aqueous rinses must be collected.[1]
Combustion Products COx, HCl, HF , Na2OFire scenarios require self-contained breathing apparatus (SCBA) due to HF generation.[1]
RCRA Status (US) Characteristic Waste (Halogenated)Likely not P/U listed by name, but regulated under 40 CFR 268 (Land Disposal Restrictions) due to halogen content.

Waste Segregation & Pre-Disposal Protocol

Proper disposal begins with characterizing the matrix (the state the chemical is in). Use the following decision logic to select the correct waste stream.

A. Solid Waste (Pure Powder or Contaminated Debris)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Must read "Hazardous Waste - Solid - Halogenated Organic." [1]

  • Debris: Contaminated gloves, weigh boats, and paper towels must go into this container, not the general trash.

B. Aqueous Solution (Dissolved in Water/Buffer)
  • Chemistry Check: Ensure the pH is neutral to slightly alkaline (pH 7–9).

    • Reasoning: Adding strong acid to the waste container may protonate the salt, precipitating 3-chloro-4-fluorobenzoic acid , which is less soluble and may clog waste container openings or create heterogeneous sludge.[1]

  • Container: HDPE Carboy (4L or 20L).

  • Labeling: "Hazardous Waste - Aqueous - Halogenated." [1]

C. Organic Solution (Dissolved in DMSO, Methanol, etc.)
  • Segregation: This is the most critical step. Do NOT pour into the "Non-Halogenated Solvents" carboy.

  • Container: Safety Can or Glass/HDPE Bottle compatible with the solvent.

  • Labeling: "Hazardous Waste - Organic Solvent - Halogenated." [1]

Detailed Disposal Workflows

Workflow 1: Disposal of Expired/Excess Solid Reagent
  • PPE Donning: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Transfer: Inside a chemical fume hood, transfer the solid directly into the Halogenated Solid Waste container.

  • Rinsing: Triple-rinse the original bottle with a small volume of water.

  • Rinsate Disposal: Pour the rinsate into the Aqueous Halogenated Waste container (Liquid). Do not pour rinsate into the solid waste bin.[1]

  • Defacing: Deface the label of the original empty bottle and discard the empty bottle in the glass trash (if clean) or solid hazardous waste (if residue remains).

Workflow 2: Cleanup of Spills (Solid)
  • Isolation: Demarcate the area.

  • Dry Cleanup: Do not wet the powder initially (prevents spreading). Use a scoop or dustpan to collect the bulk material.

  • Wet Wipe: Dampen a paper towel with water to pick up residual dust.

  • Disposal: Place the scoop contents and the wet paper towels into the Halogenated Solid Waste container.

Visual Decision Matrix (Waste Stream Logic)

The following diagram illustrates the critical decision points for segregating this compound waste to ensure regulatory compliance.

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid StreamSolid STREAM A: Solid Halogenated Waste (Incineration) Solid->StreamSolid Collect in HDPE SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic (DMSO/Methanol) SolventCheck->Organic StreamAq STREAM B: Aqueous Halogenated Waste (Treatment/Incineration) Aqueous->StreamAq Check pH (7-9) Drain Drain / Sink Disposal Aqueous->Drain PROHIBITED StreamOrg STREAM C: Organic Halogenated Waste (High BTU Incineration) Organic->StreamOrg Segregate from Non-Halogenated

Figure 1: Waste stream segregation logic for Halogenated Benzoate salts.[1] Note the strict prohibition of drain disposal for aqueous solutions.[1]

Scientific Rationale: Why Segregation Matters

As researchers, we must understand the downstream impact of our waste.

  • Stoichiometry of Combustion: When this compound is incinerated:

    
    
    The formation of Hydrogen Fluoride (HF)  is the critical concern.[1] Standard incinerators use refractory bricks that are easily corroded by HF.
    
  • The "Halogenated" Flag: By labeling the waste "Halogenated," you signal the waste management facility to route this stream to a Rotary Kiln Incinerator equipped with a caustic scrubber (typically NaOH spray) which neutralizes the acid gases:

    
    
    Failure to segregate puts facility infrastructure and personnel at risk.
    

References

  • National Institutes of Health (PubChem). 3-Chloro-4-fluorobenzoic acid (Compound Summary).[1] PubChem Database.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR 268). [Link]

Sources

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